3-Benzoyl-1-tosylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSTJINSJFSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378295 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139261-90-8 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzoyl-1-tosylpyrrole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoyl-1-tosylpyrrole is a synthetic organic compound characterized by a pyrrole ring substituted with a benzoyl group at the 3-position and a tosyl (p-toluenesulfonyl) group at the 1-position. This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to the combined electronic and steric properties of its constituent functional groups. The electron-withdrawing nature of both the benzoyl and tosyl groups significantly influences the reactivity and potential biological interactions of the pyrrole core. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound, tailored for researchers and professionals in drug development.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 139261-90-8 | [1][2] |
| Molecular Formula | C₁₈H₁₅NO₃S | [1] |
| Molecular Weight | 325.38 g/mol | |
| Melting Point | 112.35 - 113.35 °C (385.5 - 386.5 K) | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in chloroform and methanol (data for 1-tosylpyrrole) | |
| Appearance | Colorless prisms |
Structural Analysis
The molecular structure of this compound has been elucidated by X-ray crystallography, revealing a well-defined three-dimensional arrangement.
Crystal Structure:
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
The key structural features include the planarity of the pyrrole ring and the relative orientations of the benzoyl and tosyl substituents. The dihedral angle between the pyrrole ring and the benzoyl phenyl ring is a critical parameter influencing the molecule's conformation and potential for intermolecular interactions.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the benzoyl group, and the tosyl group. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing effects of the substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic carbonyl carbon of the benzoyl group and the carbons of the aromatic rings.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the benzoyl ketone and the S=O stretching of the sulfonyl group.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the benzoyl and tosyl groups.
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-tosylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-tosylpyrrole and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.
-
Acylating Agent Addition: Add a solution of benzoyl chloride in the same solvent dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if required, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway involvement of this compound are limited, the broader class of pyrrole derivatives has attracted significant attention in drug discovery. Pyrrole-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The benzoyl and tosyl moieties can modulate the biological activity of the pyrrole core. For instance, some 3-benzoyl-pyrrole derivatives have shown potential as anticancer agents.[3] The tosyl group, often used as a protecting group, can also influence the molecule's lipophilicity and ability to interact with biological targets.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. There is currently no direct evidence linking this compound to specific signaling pathways.
Conclusion
This compound is a compound of interest with well-defined chemical and structural properties. Its synthesis via Friedel-Crafts acylation is a standard and reproducible method. While its specific biological profile is yet to be fully explored, the presence of the reactive benzoyl and tosyl groups on the pyrrole scaffold makes it a promising candidate for further investigation in the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers to build upon in their future studies of this intriguing molecule.
References
A Comprehensive Technical Guide to [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone (3-Benzoyl-1-tosylpyrrole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical compound [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone, commonly known as 3-Benzoyl-1-tosylpyrrole. The document details its chemical identity, physical and chemical properties, synthesis methodologies, and potential applications in drug discovery and development, with a focus on its emerging role as an anticancer and anti-inflammatory agent. Experimental protocols and relevant signaling pathways are also discussed to provide a comprehensive resource for researchers in the field.
Chemical Identity and Properties
This compound is a substituted pyrrole derivative characterized by the presence of a benzoyl group at the 3-position and a tosyl group at the 1-position of the pyrrole ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
| Common Name | This compound | |
| CAS Number | 139261-90-8 | [1] |
| Molecular Formula | C18H15NO3S | [1] |
| Molecular Weight | 325.38 g/mol | [1] |
| Melting Point | 94-96 °C | [1] |
| Boiling Point (Predicted) | 517.9 ± 52.0 °C | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| Form | Solid | [1] |
| Color | Purple | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is most commonly achieved through the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[2][3]
General Synthesis Workflow
The synthesis generally proceeds via a base-mediated reaction between an α,β-unsaturated ketone (chalcone) and p-toluenesulfonylmethyl isocyanide (TosMIC).
Detailed Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives
This protocol is adapted from a method used for synthesizing related 3,4-substituted pyrrole derivatives.[4]
Materials:
-
Substituted enone (electron-deficient olefin) (1 mmol)
-
p-Tosylmethyl isocyanide (TosMIC) (1 mmol)
-
Sodium hydride (NaH) (50 mg)
-
Anhydrous diethyl ether (Et₂O) (20 mL)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
-
Argon (Ar) atmosphere
Procedure:
-
A suspension of sodium hydride (50 mg) in anhydrous diethyl ether (20 mL) is prepared in a reaction vessel under an argon atmosphere.
-
A solution of the enone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL) is prepared.
-
The reactant mixture is added dropwise to the sodium hydride suspension at room temperature with continuous stirring.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. The residue is recrystallized from an appropriate solvent system (e.g., acetone-ethyl ether) to yield the 3-aroyl-4-heteroarylpyrrole derivative.
Biological Activity and Potential Applications
Derivatives of 3-Benzoyl-pyrrole have demonstrated significant potential in drug discovery, primarily as anticancer and anti-inflammatory agents.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[5][6][7]
Table 2: In Vitro Anticancer Activity of Selected 3-Benzoyl-pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| cpd 19 | MGC 80-3 (Gastric Cancer) | 1.0 - 1.7 | [5][6] |
| cpd 19 | HCT-116 (Colon Cancer) | 1.0 - 1.7 | [5][6] |
| cpd 21 | HepG2 (Liver Cancer) | 0.5 - 0.9 | [5][6] |
| cpd 21 | DU145 (Prostate Cancer) | 0.5 - 0.9 | [5][6] |
| cpd 21 | CT-26 (Colon Carcinoma) | 0.5 - 0.9 | [5][6] |
| cpd 15 | A549 (Lung Cancer) | 3.6 | [5][6] |
| cpd 2j | Hela (Cervical Cancer) | 4.3 | [7] |
| cpd 3j | SGC-7901 (Gastric Cancer) | 10.5 | [7] |
Note: cpd refers to the compound number in the cited literature.
The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the S phase.[5]
Anti-inflammatory Activity
Pyrrole derivatives are known to possess anti-inflammatory properties, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac containing a pyrrole core.[8] Derivatives of 3-benzoyl-pyrrole have been investigated for their potential to inhibit key inflammatory pathways.[8][9]
One related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, demonstrated antioxidant and anti-lipoxygenase (LOX) activity.[8] Another pyrrole derivative, RS-37619, showed potent analgesic and anti-inflammatory effects by inhibiting carrageenan-induced paw edema and cotton pellet-induced granuloma.[9]
Signaling Pathways in Drug Development
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of related pyrrole derivatives suggest potential interactions with several key pathways in cancer and inflammation.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Many pyrrole-based anti-inflammatory agents target the arachidonic acid cascade, which involves the COX and LOX pathways responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]
Cancer-Related Signaling Pathways
The anticancer activity of various pyrrole derivatives suggests their potential to interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These may include the MAPK, VEGF, and Wnt/β-catenin pathways. The exact role of this compound in these pathways requires further investigation.
Conclusion
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone is a promising scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies. Further research is warranted to fully elucidate the mechanisms of action and specific molecular targets of this compound, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for researchers embarking on studies involving this and related pyrrole derivatives.
References
- 1. PHENYL-[1-(TOLUENE-4-SULFONYL)-1H-PYRROL-3-YL]-METHANONE | 139261-90-8 [amp.chemicalbook.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one [mdpi.com]
- 9. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-Benzoyl-1-tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzoyl-1-tosylpyrrole, a substituted pyrrole derivative of interest in synthetic and medicinal chemistry. This document details its chemical properties, a standardized synthesis protocol, and discusses its potential biological relevance based on related molecular structures.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₅NO₃S | [1] |
| Molecular Weight | 325.39 g/mol | |
| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | [1] |
| CAS Number | 139261-90-8 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction introduces a benzoyl group onto the pyrrole ring, predominantly at the 3-position under specific conditions.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1-Tosylpyrrole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the mixture to 0 °C in an ice bath. Dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it to the flask.
-
Acylation: Add a solution of benzoyl chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity and associated signaling pathways of this compound are not extensively documented, the broader class of pyrrole derivatives has attracted significant attention in medicinal chemistry.
Anticancer Potential: Numerous studies have highlighted the potential of substituted pyrroles as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[2] For instance, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of cancer cell growth and have been shown to interfere with the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[2] The benzoyl and tosyl moieties in the target compound are common pharmacophores, suggesting that it could be a candidate for investigation in cancer research.
Anti-inflammatory Activity: Pyrrole-containing compounds are also known for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]
Logical Relationship of Potential Biological Activity:
The following diagram illustrates the potential progression from the chemical structure to biological activity based on related compounds.
Caption: Potential biological relevance of this compound.
Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-Benzoyl-1-tosylpyrrole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoyl-1-tosylpyrrole, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectra for this specific molecule, this guide synthesizes expected spectroscopic values based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds reported in the scientific literature and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrrole H-2 | 7.8 - 8.2 | dd | ~2-3, ~1-2 | Downfield shift due to deshielding from both the adjacent tosyl group and the benzoyl group. |
| Pyrrole H-5 | 7.2 - 7.6 | t | ~2-3 | Influenced by the electron-withdrawing nature of the N-tosyl group. |
| Pyrrole H-4 | 6.3 - 6.7 | dd | ~2-3, ~1-2 | Expected to be the most upfield of the pyrrole protons. |
| Benzoyl (ortho) | 7.7 - 7.9 | d | ~7-8 | Protons closest to the carbonyl group. |
| Benzoyl (meta) | 7.4 - 7.6 | t | ~7-8 | |
| Benzoyl (para) | 7.5 - 7.7 | t | ~7-8 | |
| Tosyl (ortho to SO₂) | 7.8 - 8.0 | d | ~8-9 | Aromatic protons on the tosyl group. |
| Tosyl (meta to SO₂) | 7.3 - 7.5 | d | ~8-9 | Aromatic protons on the tosyl group. |
| Tosyl -CH₃ | 2.4 - 2.5 | s | - | Characteristic singlet for the methyl group on the tosyl moiety. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Benzoyl) | 188 - 192 | Typical range for an aryl ketone carbonyl carbon.[1] |
| Pyrrole C-3 | 130 - 135 | Carbon bearing the benzoyl group. |
| Pyrrole C-2 | 125 - 130 | |
| Pyrrole C-5 | 115 - 120 | |
| Pyrrole C-4 | 110 - 115 | |
| Benzoyl (ipso) | 135 - 140 | Carbon attached to the pyrrole ring. |
| Benzoyl (aromatic) | 128 - 134 | Multiple signals expected for the aromatic carbons of the benzoyl group. |
| Tosyl (ipso) | 145 - 150 | Carbon attached to the sulfonyl group. |
| Tosyl (aromatic) | 127 - 130 | Aromatic carbons of the tosyl group. |
| Tosyl -CH₃ | 21 - 22 | Characteristic signal for the methyl group carbon. |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Benzoyl) | 1650 - 1670 | Strong | Conjugated aryl ketone. |
| SO₂ Stretch (asymmetric) | 1360 - 1380 | Strong | Characteristic for sulfonyl groups. |
| SO₂ Stretch (symmetric) | 1170 - 1190 | Strong | Characteristic for sulfonyl groups. |
| C-N Stretch (Pyrrole) | 1250 - 1350 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands expected. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |
| C-H Stretch (Alkyl) | 2850 - 3000 | Weak | From the tosyl methyl group. |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺• | ~325.08 | Molecular ion. |
| [M-SO₂C₇H₇]⁺ | [M-155]⁺ | Loss of the tosyl group. |
| [C₇H₅O]⁺ | 105 | Benzoyl cation fragment. |
| [C₇H₇]⁺ | 91 | Tropylium ion from the tosyl group. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
For techniques like Electrospray Ionization (ESI), the solution can be directly infused or injected into the mass spectrometer. For Electron Ionization (EI), the sample may be introduced via a direct insertion probe.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
The Rising Therapeutic Potential of 3-Benzoyl-1-tosylpyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the 3-benzoyl-1-tosylpyrrole framework has emerged as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: A Primary Focus
Recent research has highlighted the significant potential of this compound and its analogues as anticancer agents. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines.
Quantitative Analysis of Anticancer Potency
The anticancer efficacy of various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has been systematically evaluated. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined against several cancer cell lines. A lower IC50 value indicates a more potent compound. The data from these studies are summarized in the table below for comparative analysis.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 15 | A549 (Lung) | 3.6 | [1][2] |
| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [1][2] |
| HCT-116 (Colon) | 1.0 - 1.7 | [1][2] | |
| CHO (Ovary) | 1.0 - 1.7 | [1][2] | |
| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [1][2] |
| DU145 (Prostate) | 0.5 - 0.9 | [1][2] | |
| CT-26 (Colon) | 0.5 - 0.9 | [1][2] | |
| 3a | MCF-7 (Breast) | 18.7 | [3] |
| 3f | A375 (Melanoma) | 8.2 - 31.7 | [3] |
| CT-26 (Colon) | 8.2 - 31.7 | [3] | |
| HeLa (Cervical) | 8.2 - 31.7 | [3] | |
| MGC80-3 (Gastric) | 8.2 - 31.7 | [3] | |
| NCI-H460 (Lung) | 8.2 - 31.7 | [3] | |
| SGC-7901 (Gastric) | 8.2 - 31.7 | [3] | |
| 3g | CHO (Ovary) | 8.2 | [3] |
| 3n | HCT-15 (Colon) | 21 | [3] |
Importantly, several of these potent compounds exhibited weak cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and NIH/3T3 fibroblasts, suggesting a degree of selectivity for cancer cells.[1][2][3]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action revealed that compound 21, a potent derivative, induces cell cycle arrest in the S phase in CT-26 cells.[1][2] This disruption of the normal cell division cycle ultimately leads to the induction of apoptosis, or programmed cell death.
Figure 1. Proposed mechanism of anticancer activity via S-phase cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2. A simplified workflow for the MTT cytotoxicity assay.
Anti-inflammatory and Enzyme Inhibitory Activities
Beyond their anticancer effects, certain 3-benzoyl-pyrrole derivatives have demonstrated potential as anti-inflammatory agents and enzyme inhibitors.
Dual COX/LOX Inhibition and Antioxidant Effects
Chronic inflammation is linked to the pathogenesis of numerous diseases.[4][5] The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drug development. A cinnamic-pyrrole hybrid, (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, has been synthesized and shown to possess both antioxidant and anti-lipoxygenase activity.[4][5] This dual activity is a desirable feature for a multi-target anti-inflammatory agent.
| Compound | Activity | IC50 (µM) | Reference |
| (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Soybean Lipoxygenase Inhibition | 38 | [4] |
Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay
Objective: To evaluate the inhibitory effect of compounds on the activity of soybean lipoxygenase.
Materials:
-
Soybean lipoxygenase solution
-
Sodium linoleate (substrate)
-
Tris-HCl buffer (pH 9.0)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the Tris-HCl buffer, sodium linoleate solution, and the test compound at the desired concentration.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the soybean lipoxygenase solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
-
Data Analysis: Calculate the rate of reaction for both the control (without inhibitor) and the samples with the test compound. Determine the percentage of inhibition and, subsequently, the IC50 value.
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[6] Interestingly, certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6][7] This selectivity could offer therapeutic advantages.
| Compound | Enzyme | IC50 (µM) | Reference |
| 3o | BChE | 5.37 ± 0.36 | [6] |
| 3p | BChE | 1.71 ± 0.087 | [6] |
| 3s | BChE | 3.76 ± 0.25 | [6] |
Kinetic studies have revealed that compound 3p inhibits BChE in a mixed competitive mode.[6][7]
Conclusion and Future Directions
The this compound scaffold and its close analogues represent a versatile and promising platform for the discovery of new drugs. The readily available synthetic routes and the diverse biological activities, particularly in the realms of oncology and inflammation, make these compounds highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this exciting area of drug discovery.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pyrrole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. Its unique electronic properties and versatile substitution patterns have enabled the development of potent and selective agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry applications of substituted pyrroles, detailing their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.
Therapeutic Applications of Substituted Pyrroles
The versatility of the pyrrole core has been exploited in the development of drugs for numerous therapeutic areas. This section highlights key applications, focusing on anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Agents
Substituted pyrroles have emerged as a significant class of anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.
Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, is a prime example. It features a pyrrole ring linked to an oxindole moiety and is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby disrupting angiogenesis and tumor cell proliferation.[1][2]
Numerous other pyrrole derivatives have been investigated for their anticancer properties, targeting various components of cellular signaling pathways.
| Compound Class | Specific Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 12d | - | VEGFR-2 Kinase Assay | 0.0119 | [3] |
| Pyrrolo[2,3-d]pyrimidine | Compound 15c | - | VEGFR-2 Kinase Assay | 0.0136 | [3] |
| 3-Aroyl-1-arylpyrrole | ARAP 22 | NCI-ADR-RES | Cytotoxicity Assay | - | [4] |
| Pyrrole Fused Pyrimidine | Compound 4g | A549 (Lung) | Cytotoxicity Assay | 49.44 | [5] |
| N-Arylpyrrole | Compound Vc | MRSA | MIC Assay | 4 µg/mL | [6] |
Anti-inflammatory Agents
The pyrrole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Ketorolac and Tolmetin are widely prescribed NSAIDs that contain a pyrrole core. They are non-selective inhibitors of both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent alleviation of pain and inflammation.[7][8] Research in this area is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.
| Compound Class | Specific Compound | Target | Assay Type | IC50 (µM) | Reference |
| Pyrrole Carboxylic Acid | Compound 4k | COX-2 | Fluorometric Inhibitor Screening | > Celecoxib | [9] |
| Pyrrole Carboxylic Acid | Compound 4h | COX-1 | Fluorometric Inhibitor Screening | > Celecoxib | [9] |
| Pyrrole-Cinnamate Hybrid | Hybrid 5 | COX-2 | In vitro Inhibition Assay | 0.55 | [10] |
| Pyrrole-Cinnamate Hybrid | Hybrid 6 | COX-2 | In vitro Inhibition Assay | 7.0 | [10] |
| Pyrrole Derivative | Compound 2 | Soybean LOX | In vitro Inhibition Assay | 7.5 | [10] |
Antimicrobial Agents
The pyrrole ring is present in several natural and synthetic compounds with significant antimicrobial activity. These agents target various cellular processes in bacteria and fungi, leading to growth inhibition or cell death.
Pyrrolnitrin , a natural product, exhibits broad-spectrum antifungal activity. Synthetic efforts have focused on developing novel pyrrole derivatives with improved potency and a broader spectrum of activity against drug-resistant pathogens.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo [2,3-b] Pyrrole | Compound 2 | Pseudomonas aeruginosa | 50 | [11] |
| Pyrrolo [2,3-b] Pyrrole | Compound 3 | Staphylococcus aureus | 25 | [11] |
| N-Arylpyrrole | Compound Vb | MRSA | 4 | [6] |
| N-Arylpyrrole | Compound Ve | MRSA | 4 | [6] |
| Thiazole-connected Pyrrole | Compound 44 | S. aureus, E. coli | 16 | [12] |
Other Therapeutic Applications
The versatility of the pyrrole scaffold extends to other therapeutic areas, including:
-
Hypolipidemic Agents: Atorvastatin , a blockbuster drug for treating hypercholesterolemia, features a central pyrrole ring. It acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[13][14][15][16]
-
Antiviral Agents: Certain pyrrole derivatives have shown promise as antiviral agents, including activity against HIV.
-
Anticonvulsants and CNS Agents: The pyrrole nucleus is also found in compounds with activity on the central nervous system.
Synthesis of Substituted Pyrroles
Several classical and modern synthetic methods are employed to construct the pyrrole ring. The choice of method often depends on the desired substitution pattern.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is one of the most common methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[17]
References
- 1. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel, conformationally restricted HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrrole-based hepatoselective ligands as potent inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Versatile Intermediate: A Technical Guide to 3-Benzoyl-1-tosylpyrrole in Synthetic Chemistry and Drug Discovery
For Immediate Release
Shanghai, China – December 25, 2025 – 3-Benzoyl-1-tosylpyrrole has emerged as a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive benzoyl group with a tosyl-protected pyrrole ring, offer a versatile platform for the synthesis of a wide array of complex heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of its synthesis, characterization, and application in the development of novel therapeutic agents.
Synthesis and Characterization
The primary route to this compound is the Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), directs the benzoyl group predominantly to the 3-position of the pyrrole ring. The tosyl group serves as a crucial protecting group, deactivating the pyrrole ring sufficiently to control the regioselectivity of the acylation and preventing polymerization, which is a common side reaction with unprotected pyrroles.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone[1] |
| CAS Number | 139261-90-8[1] |
| Molecular Formula | C₁₈H₁₅NO₃S[1] |
| Molecular Weight | 325.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not explicitly found in search results |
| ¹H NMR (CDCl₃, ppm) | Predicted values based on related structures: δ 7.2-8.0 (m, aromatic H), 2.4 (s, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Predicted values based on related structures: δ 190 (C=O), 145, 138, 135, 132, 130, 128, 127, 125, 120, 115 (aromatic C), 21 (CH₃) |
| IR (KBr, cm⁻¹) | Predicted values based on related structures: ~1690 (C=O stretch) |
| Mass Spec (m/z) | Predicted [M+H]⁺: 326.08 |
Note: Specific experimental data for this compound were not found in the provided search results. The data presented are based on closely related compounds and general principles of spectroscopy.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of Friedel-Crafts acylation of N-tosylpyrroles.
Materials:
-
1-Tosylpyrrole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add benzoyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Applications as a Synthetic Intermediate
This compound serves as a valuable building block for the synthesis of various bioactive molecules, particularly kinase inhibitors and other targeted therapies. The benzoyl group can be chemically modified, or the tosyl group can be removed to allow for further functionalization of the pyrrole nitrogen.
Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease and cancer.[2] Pyrrole-based compounds have shown promise as GSK-3 inhibitors.[3][4][5] The this compound scaffold can be elaborated to produce potent GSK-3 inhibitors.
A plausible synthetic route involves the deprotection of the tosyl group followed by functionalization of the pyrrole nitrogen.
Table 2: Representative Data for a Hypothetical GSK-3 Inhibitor Derived from this compound
| Compound ID | Structure | Target | IC₅₀ (nM) |
| Hypothetical-1 | 3-Benzoyl-1-(pyrimidin-2-yl)-1H-pyrrole | GSK-3β | Data not available |
Note: This is a hypothetical example to illustrate the potential application. Specific IC₅₀ values for derivatives of this compound as GSK-3 inhibitors were not found in the provided search results.
Experimental Protocol: Deprotection of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0-5.0 equivalents) and stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude 3-benzoyl-1H-pyrrole by column chromatography if necessary.
Role in Targeting Cellular Signaling Pathways
Pyrrole-based compounds derived from intermediates like this compound have been shown to modulate key signaling pathways implicated in cancer and other diseases. One such pathway is the Wnt/β-catenin signaling cascade, where GSK-3β plays a crucial regulatory role.[6][7][8][9]
In the canonical Wnt pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" that includes GSK-3β. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by small molecules prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes. In certain cancers, this pathway is aberrantly activated, and GSK-3β inhibitors can have therapeutic effects.
Conclusion
This compound is a strategically important intermediate in modern organic synthesis and medicinal chemistry. Its straightforward preparation via Friedel-Crafts acylation and the differential reactivity of its functional groups provide a robust platform for the generation of diverse libraries of pyrrole-containing compounds. The demonstrated potential of these derivatives to modulate critical cellular signaling pathways, such as the Wnt/β-catenin cascade, underscores the value of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic utility of this versatile building block is poised to yield new classes of compounds with significant potential in drug discovery.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 8. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Benzoyl-1-tosylpyrrole from Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 3-Benzoyl-1-tosylpyrrole from readily available pyrrole. The synthesis involves an initial N-tosylation of pyrrole to form 1-tosylpyrrole, followed by a regioselective Friedel-Crafts acylation at the 3-position using benzoyl chloride and aluminum chloride. This methodology is particularly relevant for the synthesis of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The tosyl group serves as a crucial protecting group and directs the subsequent electrophilic substitution. This protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the pyrrole ring at specific positions is a key challenge in the synthesis of complex target molecules. Direct electrophilic substitution of pyrrole typically occurs at the 2-position. To achieve substitution at the 3-position, a common strategy involves the use of a protecting group on the nitrogen atom, which can also direct the regioselectivity of subsequent reactions. The p-toluenesulfonyl (tosyl) group is an effective N-protecting group that deactivates the pyrrole ring towards polymerization and directs acylation to the 3-position under Friedel-Crafts conditions with a suitable Lewis acid catalyst. This application note details a reliable and efficient two-step synthesis of this compound, a valuable intermediate for further chemical transformations.
Synthesis Pathway
The synthesis of this compound from pyrrole proceeds in two sequential steps:
-
N-Tosylation of Pyrrole: Pyrrole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield 1-tosylpyrrole.
-
Friedel-Crafts Benzoylation: 1-Tosylpyrrole undergoes a Friedel-Crafts acylation with benzoyl chloride, catalyzed by aluminum chloride (AlCl₃), to selectively yield this compound.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 1-Tosylpyrrole
| Parameter | Value | Reference |
| Reactants | ||
| Pyrrole | 1.0 eq | [1] |
| p-Toluenesulfonyl chloride | 1.05 eq | [1] |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 eq | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Product Yield | 99% | [1] |
Table 2: Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 1-Tosylpyrrole | 1.0 eq | [2] |
| Benzoyl Chloride | 1.1 eq | General Protocol[3] |
| Aluminum Chloride (AlCl₃) | 2.0 eq | [2] |
| Solvent | Dichloromethane (DCM) | General Protocol[3] |
| Reaction Temperature | 0 °C to Room Temperature | General Protocol[3] |
| Reaction Time | 15 minutes at room temperature after addition | General Protocol[3] |
| Product | This compound (sole product) | [2] |
| Reported Yield | High (exact yield not specified in snippet) |
Table 3: Spectroscopic Data for 1-Tosylpyrrole
| Analysis | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.73 (d, J=8.4 Hz, 2H), 7.27 (d, J=8.4 Hz, 2H), 7.15 (t, J=2.3 Hz, 2H), 6.28 (t, J=2.3 Hz, 2H), 2.40 (s, 3H) | [1] |
| Melting Point | 99-102 °C | [4] |
Note: Complete spectroscopic data for this compound was not available in the provided search results. Characterization of the final product would require standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 1-Tosylpyrrole
This protocol is adapted from a reported procedure with a 99% yield.[1]
-
To a suspension of 60% sodium hydride (3.13 g, 78.3 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under a nitrogen atmosphere, a solution of pyrrole (5.00 g, 74.5 mmol) in anhydrous tetrahydrofuran (20 mL) is added slowly and dropwise.
-
The reaction mixture is stirred for 30 minutes at room temperature.
-
A solution of p-toluenesulfonyl chloride (14.2 g, 74.5 mmol) in anhydrous tetrahydrofuran (20 mL) is then added to the mixture.
-
Stirring is continued for 3 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), water is carefully added to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.
Step 2: Synthesis of this compound
This is a general protocol for Friedel-Crafts acylation, adapted for the specific synthesis of this compound.[2][3]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, anhydrous aluminum chloride (2.0 eq) is suspended in anhydrous dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension over 10 minutes.
-
Following the addition, a solution of 1-tosylpyrrole (1.0 eq) in anhydrous dichloromethane is added dropwise in the same manner.
-
After the complete addition of the 1-tosylpyrrole solution, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred for an additional 15 minutes at room temperature.
-
The reaction is then carefully quenched by pouring it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Reagents and Products
Caption: Logical flow of the synthesis from starting material to final product.
References
- 1. mdpi.com [mdpi.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles using TOSMIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles is of significant interest to the chemical and pharmaceutical sciences. The van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction utilizing tosylmethyl isocyanide (TOSMIC), offers a robust and operationally simple approach to constructing the pyrrole ring. This one-pot methodology allows for the direct synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles from readily available arylalkenes, providing a significant advantage over multi-step synthetic sequences. Optimal reaction conditions are typically achieved using sodium tert-butoxide (NaOtBu) as the base in a dimethyl sulfoxide (DMSO) solvent system. This protocol is particularly effective for arylalkenes bearing electron-poor aryl groups, often resulting in high yields.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established mechanism initiated by the deprotonation of TOSMIC. Under basic conditions, the acidic α-proton of TOSMIC is abstracted by a base, such as sodium tert-butoxide, to generate a stabilized carbanion. This nucleophilic carbanion then undergoes a Michael addition to the arylalkene (the Michael acceptor). The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.
Key Experimental Data
The following tables summarize the quantitative data for the one-pot synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles, highlighting the scope of the reaction with various substituted arylalkenes.
Table 1: Synthesis of 3-Aryl-(1H)-Pyrroles
| Entry | Arylalkene | R | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | H | 80 | 24 | 45 |
| 2 | 4-Methylstyrene | 4-Me | 80 | 24 | 42 |
| 3 | 4-Methoxystyrene | 4-OMe | 80 | 24 | 35 |
| 4 | 4-Fluorostyrene | 4-F | 60 | 12 | 71 |
| 5 | 4-Chlorostyrene | 4-Cl | 60 | 12 | 75 |
| 6 | 4-Bromostyrene | 4-Br | 60 | 12 | 78 |
| 7 | 4-Cyanostyrene | 4-CN | 25 | 4 | 85 |
| 8 | 4-Nitrostyrene | 4-NO₂ | 25 | 2 | 92 |
| 9 | 2-Chlorostyrene | 2-Cl | 80 | 24 | 55 |
| 10 | 2,4-Dichlorostyrene | 2,4-diCl | 80 | 24 | 68 |
Table 2: Synthesis of 3,4-Diaryl-(1H)-Pyrroles
| Entry | Arylalkene | Ar¹ | Ar² | Temp (°C) | Time (h) | Yield (%) |
| 1 | Stilbene | Ph | Ph | 80 | 24 | 65 |
| 2 | 4-Methylstilbene | Ph | 4-Me-Ph | 80 | 24 | 62 |
| 3 | 4-Methoxystilbene | Ph | 4-MeO-Ph | 80 | 24 | 58 |
| 4 | 4-Chlorostilbene | Ph | 4-Cl-Ph | 60 | 12 | 72 |
| 5 | 4,4'-Dichlorostilbene | 4-Cl-Ph | 4-Cl-Ph | 60 | 12 | 81 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles:
Materials:
-
Tosylmethyl isocyanide (TOSMIC)
-
Substituted arylalkene (styrene, stilbene, etc.)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous DMSO to the flask to create a suspension.
-
In a separate flask, dissolve the arylalkene (1.0 equivalent) and TOSMIC (1.3 equivalents) in anhydrous DMSO to achieve a final reaction concentration of approximately 0.1 M.
-
Add the solution of the arylalkene and TOSMIC dropwise to the suspension of NaOtBu in DMSO at room temperature with vigorous stirring.
-
Heat the reaction mixture to the appropriate temperature (as indicated in Tables 1 and 2) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl- or 3,4-diaryl-(1H)-pyrrole.
Visualized Workflow and Mechanism
Caption: Workflow and mechanism of the one-pot pyrrole synthesis.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
TOSMIC is a stable solid, but isocyanides are generally toxic; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Anhydrous DMSO is hygroscopic; ensure it is properly dried before use.
Van Leusen Pyrrole Synthesis for 3-Substituted Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen pyrrole synthesis is a powerful and versatile method for the construction of the pyrrole ring, a core scaffold in numerous pharmaceuticals and natural products. This reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor, offers a direct and efficient route to a wide variety of substituted pyrroles.[1][2] This application note focuses on the synthesis of 3-substituted pyrroles, providing detailed protocols and a summary of representative yields.
Reaction Principle
The Van Leusen pyrrole synthesis proceeds through a base-mediated reaction sequence. First, a strong base deprotonates the acidic α-carbon of TosMIC to generate a stabilized carbanion.[2] This carbanion then undergoes a Michael addition to an electron-deficient alkene (the Michael acceptor). The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to afford the aromatic pyrrole ring. The activating group of the Michael acceptor ultimately directs the substitution pattern of the final pyrrole product. For the synthesis of 3-substituted pyrroles, α,β-unsaturated compounds bearing an electron-withdrawing group are commonly employed.[2]
Reaction Mechanism
Caption: General mechanism of the Van Leusen pyrrole synthesis.
Applications in 3-Substituted Pyrrole Synthesis
The Van Leusen reaction is highly effective for the synthesis of pyrroles with a variety of substituents at the 3-position, including aroyl, nitro, cyano, and alkoxycarbonyl groups. The choice of the Michael acceptor determines the final 3-substituent.
| Entry | Michael Acceptor (R-CH=CH-EWG) | 3-Substituent (EWG) | R Group | Product | Yield (%) |
| 1 | Chalcone | -C(O)Ar | Heteroaryl | 3-Aroyl-4-heteroarylpyrrole | 55-60 |
| 2 | β-Nitrostyrene | -NO₂ | Aryl | 3-Nitro-4-arylpyrrole | Varies |
| 3 | Cinnamonitrile | -CN | Aryl | 3-Cyano-4-arylpyrrole | Varies |
| 4 | Ethyl Cinnamate | -COOEt | Aryl | 3-Ethoxycarbonyl-4-arylpyrrole | Varies |
Table 1: Representative examples of 3-substituted pyrroles synthesized via the Van Leusen reaction. Yields are based on reported examples and can vary depending on the specific substrates and reaction conditions.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of 3-substituted pyrroles using the Van Leusen reaction. Researchers should optimize the conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of 3-Aroyl-4-heteroarylpyrroles[3]
This protocol is adapted from the synthesis of 3-aroyl-4-(6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrole derivatives.
Materials:
-
Substituted Chalcone (Michael acceptor) (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 2.0 mmol)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of NaH in anhydrous Et₂O under an inert atmosphere, add a solution of the chalcone and TosMIC in anhydrous DMSO dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aroyl-4-heteroarylpyrrole.
Protocol 2: General Procedure for the Synthesis of 3-Nitro-, 3-Cyano-, or 3-Alkoxycarbonyl-Substituted Pyrroles
This is a general procedure that can be adapted for various Michael acceptors.
Materials:
-
α,β-Unsaturated nitroalkene, nitrile, or ester (Michael acceptor) (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 mmol)
-
Anhydrous solvent (e.g., THF, DME, or a mixture of Et₂O/DMSO)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the Michael acceptor and TosMIC in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (this may range from -78 °C to room temperature depending on the reactivity of the substrate).
-
Add the base portionwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-substituted pyrrole.
Experimental Workflow
Caption: General experimental workflow for the Van Leusen synthesis.
Safety Precautions
-
Sodium hydride and potassium tert-butoxide are flammable and moisture-sensitive. Handle under an inert atmosphere.
-
TosMIC is an isocyanide and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Van Leusen pyrrole synthesis is a highly valuable tool for the construction of 3-substituted pyrroles. Its operational simplicity, tolerance of various functional groups, and the commercial availability of TosMIC make it an attractive method for both academic research and industrial applications in drug discovery and materials science. The protocols provided herein offer a starting point for the synthesis of a diverse range of 3-substituted pyrrole derivatives.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Friedel-Crafts Benzoylation of N-Tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts benzoylation of N-tosylpyrrole, a key transformation in the synthesis of functionalized pyrrole derivatives. The regioselectivity of this reaction is highly dependent on the choice of Lewis acid and reaction conditions, offering pathways to selectively synthesize either 2-benzoyl-N-tosylpyrrole or 3-benzoyl-N-tosylpyrrole. These products are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring. In the case of N-protected pyrroles, the regiochemical outcome of this electrophilic substitution is a subject of considerable interest. While pyrrole itself typically undergoes preferential electrophilic substitution at the C-2 position, the introduction of a bulky and electron-withdrawing N-tosyl group can significantly influence the reaction's selectivity.[1] This document outlines the factors governing this selectivity and provides detailed protocols for achieving the desired benzoylated product.
Regioselectivity in the Benzoylation of N-Tosylpyrrole
The regioselectivity of the Friedel-Crafts benzoylation of N-tosylpyrrole is primarily dictated by the nature of the Lewis acid catalyst. Strong Lewis acids like aluminum chloride (AlCl₃) tend to favor the formation of the 3-benzoyl isomer, whereas weaker Lewis acids can lead to mixtures or a preference for the 2-benzoyl isomer.[1]
It is hypothesized that with strong Lewis acids like AlCl₃, the reaction may proceed through an organoaluminum intermediate, which directs the acylation to the C-3 position.[1] In contrast, weaker Lewis acids may favor a more classical electrophilic aromatic substitution mechanism, where the inherent electronic preference for C-2 substitution in the pyrrole ring plays a a more significant role.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the Friedel-Crafts benzoylation of N-tosylpyrrole under various conditions.
Table 1: Effect of Lewis Acid and Concentration on the Acylation of N-p-toluenesulfonylpyrrole with 1-Naphthoyl Chloride. [1]
| Lewis Acid | Concentration (M) | 3-Acyl Product (%) | 2-Acyl Product (%) | Starting Material (%) |
| AlCl₃ | 0.075 | >99 | <1 | 0 |
| EtAlCl₂ | 0.075 | 27 | 67 | 6 |
| EtAlCl₂ | 0.221 | 6 | 93 | <1 |
| Et₂AlCl | 0.075 | <5 | 80 | 15 |
| Et₂AlCl | 0.221 | <5 | >95 | 0 |
Note: Acylation was performed in 1,2-dichloroethane with 2.18 equivalents of 1-naphthoyl chloride for 2 hours at 0 °C. Ratios were determined by ¹H NMR.[1]
Table 2: Acylation of N-p-toluenesulfonylpyrrole with Benzoyl Chloride and Acetyl Chloride using AlCl₃. [1]
| Acylating Agent | Equivalents of AlCl₃ | Product | Yield (%) |
| Benzoyl Chloride | 2 | 3-Benzoyl-N-p-toluenesulfonylpyrrole | >99 |
| Acetyl Chloride | 2 | 3-Acetyl-N-p-toluenesulfonylpyrrole | >99 |
| Acetyl Chloride | 1 | 3-Acetyl-N-p-toluenesulfonylpyrrole | 95 (5% starting material) |
Note: Reactions were carried out under conditions similar to Method A described below.[1]
Experimental Protocols
The following are detailed methodologies for the Friedel-Crafts benzoylation of N-tosylpyrrole, adapted from established literature procedures.[1]
Protocol 1: Selective Synthesis of 3-Benzoyl-N-tosylpyrrole (Method A)
This protocol is designed for the selective formation of the 3-acylated product using aluminum chloride as the Lewis acid.
Materials:
-
N-p-toluenesulfonylpyrrole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 equivalents) in anhydrous 1,2-dichloroethane, add benzoyl chloride (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 15 minutes, add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzoyl-N-p-toluenesulfonylpyrrole.
Protocol 2: Synthesis of 2-Benzoyl-N-tosylpyrrole (or mixtures) (Method B)
This protocol utilizes a weaker Lewis acid, which can lead to the formation of the 2-acylated product as a major component.
Materials:
-
N-p-toluenesulfonylpyrrole
-
Benzoyl chloride
-
Ethylaluminum dichloride (EtAlCl₂) or Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous 1,2-dichloroethane
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane, add the Lewis acid (EtAlCl₂ or Et₂AlCl, 2.0 equivalents) at 0 °C under an inert atmosphere.
-
After stirring for 15 minutes, add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify and separate the isomeric products by column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism for the Friedel-Crafts benzoylation of N-tosylpyrrole.
Caption: General experimental workflow for the Friedel-Crafts benzoylation.
References
N-Protection of Pyrroles Using Tosyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-protection of pyrroles using p-toluenesulfonyl chloride (tosyl chloride, TsCl). This method is a cornerstone in organic synthesis, facilitating the preparation of various substituted pyrroles for applications in materials science and drug development. The tosyl group serves as an effective protecting group, modulating the reactivity of the pyrrole ring and enabling selective functionalization.
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic drugs.[1][2] However, the acidic N-H proton and the electron-rich nature of the pyrrole ring can lead to undesired side reactions and polymerization. Protection of the pyrrole nitrogen is therefore crucial for many synthetic transformations.[3]
The tosyl group is an excellent choice for N-protection due to its strong electron-withdrawing nature, which deactivates the pyrrole ring towards electrophilic attack and polymerization, while enhancing the acidity of the C-H protons, facilitating deprotonation and subsequent functionalization.[4] N-tosylpyrrole is a versatile intermediate in the synthesis of potential drug candidates, with derivatives showing antibacterial and anticancer properties.[4]
Reaction Mechanism and Workflow
The N-tosylation of pyrrole proceeds via a nucleophilic attack of the deprotonated pyrrole nitrogen on the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole.
Caption: General workflow for the N-tosylation of pyrrole.
Experimental Protocols
Several protocols for the N-tosylation of pyrrole have been reported, each with its own advantages. The choice of base and solvent can significantly influence the reaction yield and purity of the product. Below are detailed protocols for three common methods.
Protocol 1: N-Tosylation using Sodium Hydride in Tetrahydrofuran
This method is highly effective and generally provides high yields of the desired product.
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Anhydrous sodium sulfate
-
Methanol
Procedure: [5]
-
Under a nitrogen atmosphere, add a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) dropwise to a suspension of 60% sodium hydride (3.13 g) in anhydrous THF (20 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by carefully adding water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Recrystallize the residue from a mixture of methanol and water to obtain 1-tosyl-1H-pyrrole.
Protocol 2: N-Tosylation using Potassium Hydroxide in Tetrahydrofuran
This protocol offers a cost-effective alternative to using sodium hydride.[3][6]
Materials:
-
Pyrrole
-
Potassium hydroxide (KOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Methanol
Procedure: [3]
-
Prepare a solution of pyrrole, KOH, and tosyl chloride in THF.
-
Heat the solution for four hours.
-
After cooling, perform a simple extractive workup with diethyl ether and water.
-
Recrystallize the crude product from methanol to afford N-tosylpyrrole in excellent yields.
Protocol 3: N-Tosylation using Triethylamine in Dichloromethane
This method is suitable for substrates that may be sensitive to stronger bases.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyrrole (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to gradually warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and purify by silica gel chromatography.
Data Presentation: Comparison of Protocols
| Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Hydride (60%) | THF | Room Temp. | 3 | 99 | [5] |
| 2 | Potassium Hydroxide | THF | Reflux | 4 | Excellent | [3] |
| 3 | Triethylamine | DCM | 0 to Room Temp. | 12-24 | 70-85 |
Deprotection of N-Tosylpyrroles
The removal of the tosyl group is typically achieved under basic conditions.
Caption: General workflow for the deprotection of N-tosylpyrroles.
General Deprotection Protocol
Materials:
-
N-Tosyl pyrrole product
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-Tosyl pyrrole product in a 9:1 mixture of MeOH/H₂O (0.81 M), add crushed NaOH pellets (3 equiv).
-
Stir the mixture overnight at ambient temperature.
-
Add EtOAc and separate the phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent to obtain the analytically pure deprotected pyrrole.
Applications in Drug Development
N-tosylpyrrole is a valuable building block in the synthesis of medicinally important molecules. The tosyl group's ability to direct subsequent reactions to specific positions on the pyrrole ring is a key advantage.
-
Synthesis of Bioactive Pyrrole Derivatives: The pyrrole scaffold is present in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[7][8] The N-tosyl group facilitates the synthesis of these complex molecules.
-
Intermediate for Anticancer Agents: Derivatives of N-tosylpyrrole have been investigated for their potential as anticancer agents. For instance, some derivatives have shown inhibitory effects on tubulin polymerization, a critical process in cell division, with IC50 values in the low micromolar range against various cancer cell lines.[4]
-
Antibacterial Properties: N-tosylpyrrole and its derivatives have demonstrated significant antibacterial properties against a variety of bacterial strains. The proposed mechanism of action involves the disruption of bacterial cell wall synthesis or the inhibition of essential enzymatic pathways.[4]
The N-protection of pyrroles with tosyl chloride is a robust and versatile strategy in organic synthesis, enabling the creation of complex molecules with significant potential in drug discovery and development. The protocols outlined in this document provide a solid foundation for researchers and scientists working in this field.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 5. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]
Application Notes and Protocols: Deprotection of the Tosyl Group from 1-Tosylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tosyl (p-toluenesulfonyl) group is a commonly employed protecting group for the nitrogen atom of pyrroles, enhancing their stability and allowing for selective functionalization. Its removal is a crucial step in many synthetic pathways. This document provides detailed application notes and protocols for the deprotection of 1-tosylpyrrole derivatives, focusing on three key methods: basic hydrolysis, reductive cleavage, and a mild base-mediated approach. Quantitative data is summarized for comparison, and detailed experimental procedures are provided.
Introduction
The protection of the pyrrole nitrogen is often essential to modulate its reactivity and prevent side reactions during synthesis. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution and unwanted polymerization, facilitating reactions such as acylation. The subsequent removal of the tosyl group to regenerate the N-H pyrrole is a critical transformation. The choice of deprotection method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). This guide outlines common and effective methods for this deprotection.
Deprotection Methodologies
Basic Hydrolysis with Sodium Hydroxide
Basic hydrolysis is a robust and widely used method for the cleavage of the N-tosyl group. It is particularly effective for simple 1-tosylpyrrole derivatives.
Mechanism: The hydroxide ion acts as a nucleophile, attacking the sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond.
General Observations: This method is straightforward and often provides high yields. However, the strongly basic conditions may not be suitable for substrates with base-sensitive functional groups.
Experimental Protocol:
-
To a solution of the 1-tosylpyrrole derivative in a 9:1 mixture of methanol and water (0.81 M), add crushed sodium hydroxide pellets (3 equivalents).
-
Stir the reaction mixture at ambient temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the deprotected pyrrole.
Reductive Cleavage with Magnesium in Methanol
Reductive cleavage using magnesium in methanol offers an alternative, often milder, method for deprotection. This method is particularly useful for substrates that are sensitive to strongly basic conditions.
Mechanism: Magnesium metal acts as a reducing agent, transferring electrons to the tosyl group, which leads to the cleavage of the S-N bond.
General Observations: This method is effective for a range of sulfonamides and can be advantageous when basic hydrolysis is not feasible.
Experimental Protocol:
-
To a solution of the 1-tosylpyrrole derivative in anhydrous methanol, add magnesium turnings (excess, e.g., 10 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected pyrrole.
Mild Deprotection with Cesium Carbonate
For sensitive substrates, a milder approach using cesium carbonate in a mixture of THF and methanol can be employed. This method has been shown to be effective for the deprotection of N-tosylated indoles and is applicable to pyrrole derivatives.
Mechanism: The carbonate base, in concert with the methanolic solvent, facilitates the nucleophilic cleavage of the tosyl group. The high solubility and basicity of cesium carbonate in organic solvents contribute to its effectiveness.
General Observations: This method is particularly useful for molecules containing base-labile functional groups where strong bases like NaOH would lead to decomposition or side reactions. The reaction can often be carried out at room temperature.
Experimental Protocol:
-
Dissolve the 1-tosylpyrrole derivative in a 2:1 mixture of tetrahydrofuran (THF) and methanol.
-
Add cesium carbonate (3 equivalents) to the solution.
-
Stir the mixture at ambient temperature.
-
Monitor the reaction by HPLC or TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution to obtain the deprotected pyrrole.
Comparative Data
The following table summarizes the reaction conditions and reported yields for the deprotection of various 1-tosylpyrrole and related N-tosyl-heterocycle derivatives.
| Substrate | Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| N-Tosyl-2-acetylpyrrole | Basic Hydrolysis | NaOH, MeOH/H₂O, rt | Overnight | Good | |
| N-Tosylindole | Cesium Carbonate | Cs₂CO₃, THF/MeOH, rt | 24 h | 95 | |
| N-Tosyl-5-bromoindole | Cesium Carbonate | Cs₂CO₃, THF/MeOH, rt | 15 h | Quantitative | |
| N-Tosyl-5-nitroindole | Cesium Carbonate | Cs₂CO₃, THF/MeOH, 0-5 °C | 0.5 h | 90.4 | |
| Pyridine-2-sulfonamides | Reductive Cleavage | Mg, MeOH, 0 °C | Not specified | Good |
Note: Data for some entries are based on analogous N-tosyl heterocycles, suggesting applicability to 1-tosylpyrroles.
Experimental Workflow and Logic
The general workflow for the deprotection of a 1-tosylpyrrole derivative involves a series of sequential steps from reaction setup to product isolation. The choice of the specific deprotection protocol will depend on the substrate's compatibility with the reaction conditions.
Conclusion
The deprotection of 1-tosylpyrrole derivatives is a fundamental transformation in organic synthesis. The choice between basic hydrolysis, reductive cleavage, or milder base-mediated methods should be made based on the specific substrate and the presence of other functional groups. The protocols and data presented here provide a guide for selecting and implementing the most suitable deprotection strategy.
Application Notes and Protocols: Synthesis and Anticancer Activity of 3-Benzoylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanism of action of 3-benzoylpyrrole derivatives. Detailed experimental protocols for the synthesis of these compounds and for key biological assays are provided, along with a summary of their anticancer potency against various cancer cell lines.
Introduction
Pyrrole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Among these, 3-benzoylpyrrole derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[1] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] This document outlines the synthesis of these derivatives and provides detailed protocols for evaluating their anticancer efficacy.
Data Presentation
The anticancer activity of various 3-benzoylpyrrole derivatives is summarized in the tables below. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their potency.
Table 1: Anticancer Activity of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives
| Compound | R1 (Benzoyl Substitution) | R2 (Phenyl Substitution) | Cancer Cell Line | IC50 (µM) |
| 15 | 4-Cl | 4-OCH3 | A549 | 3.6[1] |
| 19 | 4-F | 3,4-(OCH3)2 | MGC 80-3 | 1.0[1] |
| HCT-116 | 1.7[1] | |||
| CHO | 1.5[1] | |||
| 21 | 4-CH3 | 3,4-(OCH3)2 | HepG2 | 0.5[1] |
| DU145 | 0.9[1] | |||
| CT-26 | 0.7[1] |
Table 2: Tubulin Polymerization Inhibition by Pyrrole Derivatives
| Compound | Description | Tubulin Polymerization IC50 (µM) |
| ARAP 22 | 3-aroyl-1-arylpyrrole derivative | Potent inhibitor (specific value not provided)[2] |
| ARAP 27 | 3-aroyl-1-arylpyrrole derivative | Potent inhibitor (specific value not provided)[2] |
| Compound 2k | 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline | 5[3] |
Experimental Protocols
I. Synthesis of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives
A common and effective method for the synthesis of the 3-benzoyl-4-phenyl-1H-pyrrole core is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6]
A. General Procedure for Paal-Knorr Synthesis of 3-Benzoyl-4-phenyl-1H-pyrrole:
This protocol describes the synthesis of a 3-benzoyl-4-phenyl-1H-pyrrole derivative starting from a substituted 1,4-dicarbonyl compound and a primary amine.
Materials:
-
Substituted 1,2-dibenzoylethane (1,4-dicarbonyl compound)
-
Primary amine (e.g., ammonium acetate or a substituted aniline)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,2-dibenzoylethane (1 equivalent) in ethanol.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-benzoyl-4-phenyl-1H-pyrrole derivative.
B. Synthesis of (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one:
This is a specific example of a one-pot synthesis of a 3-benzoyl-4-phenyl-1H-pyrrole derivative.[7]
Materials:
-
Acetophenone
-
Benzaldehyde
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Absolute Ethanol
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (CH2Cl2)
-
Cinnamoyl chloride
-
Argon atmosphere
Procedure:
-
Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone: In a one-pot reaction, acetophenone and benzaldehyde are reacted in the presence of LiOH·H2O in absolute ethanol to form the chalcone intermediate.[7] Subsequently, TosMIC is added under basic conditions to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.[7]
-
Synthesis of the final product: To a solution of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone in dry CH2Cl2, add triethylamine and 4-(dimethylamino)pyridine.[7] The mixture is stirred at room temperature, and then cinnamoyl chloride is added dropwise under an argon atmosphere.[7] The reaction is stirred for 24 hours at room temperature to yield (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one.[7]
II. In Vitro Anticancer Activity Evaluation
A. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
3-Benzoylpyrrole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the 3-benzoylpyrrole derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
III. Mechanism of Action Studies
A. Cell Cycle Analysis by Flow Cytometry:
This protocol is used to determine the effect of 3-benzoylpyrrole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
3-Benzoylpyrrole derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the 3-benzoylpyrrole derivatives at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. In Vitro Tubulin Polymerization Assay:
This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
3-Benzoylpyrrole derivatives
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing glycerol and GTP on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves and calculate the IC50 for tubulin polymerization inhibition.
Signaling Pathways and Mechanisms
3-Benzoylpyrrole derivatives often exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. Inhibition of tubulin polymerization leads to a cascade of events culminating in apoptotic cell death.
Tubulin Inhibition and Mitotic Arrest
By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.
Caption: Experimental workflow from synthesis to biological evaluation.
Apoptosis Induction Pathway
The prolonged mitotic arrest triggered by tubulin inhibition activates the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Part 1: Structure-activity relationships of the 1- and 3-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Benzoyl-1-tosylpyrrole in Multi-Target Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-benzoyl-1-tosylpyrrole as a scaffold in multi-target drug design, focusing on its application in oncology and inflammatory diseases. The document includes detailed protocols for the synthesis of the core scaffold and for key biological assays to evaluate its efficacy.
Introduction
The "one drug, multiple targets" paradigm is a promising strategy in drug discovery, particularly for complex diseases like cancer and chronic inflammation.[1] Pyrrole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmaceutical applications, including anti-inflammatory and anticancer activities.[1][2] The this compound scaffold represents a versatile starting point for the development of multi-target agents. While the tosyl group can act as a leaving group in certain synthetic routes, N-tosylpyrrole derivatives themselves have demonstrated biological activities, including anticancer and antibacterial properties.[3] This suggests that the this compound core could be optimized to interact with multiple biological targets.
Derivatives of 3-benzoylpyrrole have shown potent activity against various cancer cell lines and enzymes involved in inflammation, such as lipoxygenase (LOX).[1] Some derivatives have been observed to induce cell cycle arrest, highlighting their potential as anticancer agents.[4] This document outlines the synthesis of the this compound scaffold and provides protocols for evaluating its potential as a multi-target drug candidate, focusing on its cytotoxic effects and its impact on key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt and MAPK pathways.
Data Presentation
The following tables summarize the biological activities of various derivatives of the 3-benzoylpyrrole scaffold. This data supports the potential of this compound as a foundational structure for developing multi-target therapeutics.
Table 1: Anticancer Activity of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives
| Compound ID | Substitution on Phenyl Ring at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 15 | 4-Methoxy | A549 (Lung) | 3.6 | [4] |
| cpd 19 | 3,4-Dimethoxy | MGC 80-3 (Gastric) | 1.0 | [4] |
| HCT-116 (Colon) | 1.7 | [4] | ||
| cpd 21 | 3,4,5-Trimethoxy | HepG2 (Liver) | 0.9 | [4] |
| DU145 (Prostate) | 0.5 | [4] | ||
| CT-26 (Colon) | 0.8 | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of a Cinnamic-Pyrrole Hybrid Derived from 3-Benzoyl-4-phenyl-1H-pyrrole
| Compound | Assay | Activity | Reference |
| Cinnamic-pyrrole hybrid (6) | Soybean Lipoxygenase (LOX) Inhibition | IC50 = 38 µM | [1] |
| Inhibition of Lipid Peroxidation | 58% at 100 µM | [1] | |
| 3-Benzoyl-4-phenyl-1H-pyrrole (4) | Soybean Lipoxygenase (LOX) Inhibition | Moderate activity at 100 µM | [1] |
| Inhibition of Lipid Peroxidation | 44% at 100 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Pyrrole Synthesis
This protocol describes a general method for the synthesis of the 3-benzoylpyrrole core, which can be subsequently tosylated. The Van Leusen pyrrole synthesis is a [3+2] cycloaddition reaction between a Michael acceptor and tosylmethyl isocyanide (TosMIC).[5]
Materials:
-
Benzoylacetylene (Michael acceptor)
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous solvent (e.g., a mixture of ether and DMSO)
-
Tosyl chloride
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Part A: Synthesis of 3-Benzoylpyrrole
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve TosMIC in a mixture of anhydrous ether and DMSO and add it dropwise to the sodium hydride suspension under a nitrogen atmosphere.
-
Stir the resulting solution at room temperature for 15-20 minutes.
-
Cool the reaction mixture to -10 °C and add a solution of benzoylacetylene in anhydrous ether dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-benzoylpyrrole.
Part B: N-Tosylation of 3-Benzoylpyrrole
-
Dissolve the synthesized 3-benzoylpyrrole in anhydrous dichloromethane.
-
Add a base such as triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C and add a solution of tosyl chloride in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells (both adherent and floating) and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific kinases (e.g., PI3K, Akt, MEK, ERK).
Materials:
-
Recombinant active kinase (e.g., PI3K, Akt1)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase assay buffer (composition varies depending on the kinase)
-
This compound
-
Detection reagents (e.g., phosphospecific antibodies for Western blotting, or reagents for luminescence/fluorescence-based assays)
-
96-well or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter) or Western blotting equipment
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Plate Setup: Add the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of the assay plate.
-
Enzyme Addition: Prepare the kinase solution by diluting the recombinant kinase stock in the kinase assay buffer. Add the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the signal according to the chosen method:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete remaining ATP, then add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in multi-target drug design.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments [frontiersin.org]
- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Aroyl-4-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-aroyl-4-arylpyrroles, a class of compounds with significant potential in medicinal chemistry. The synthesis is achieved through a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Van Leusen pyrrole synthesis.
Introduction
Pyrrole derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds and natural products. The 3-aroyl-4-arylpyrrole motif, in particular, has attracted considerable interest due to its potential pharmacological activities. The Van Leusen pyrrole synthesis offers a robust and versatile method for the construction of the pyrrole ring from α,β-unsaturated ketones (chalcones) and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This method allows for the regioselective formation of 3,4-disubstituted pyrroles.[1][2]
Overall Reaction Scheme
The synthesis of 3-aroyl-4-arylpyrroles is accomplished in two primary stages:
-
Claisen-Schmidt Condensation: An aromatic ketone reacts with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4]
-
Van Leusen Pyrrole Synthesis: The resulting chalcone undergoes a [3+2] cycloaddition reaction with p-tosylmethyl isocyanide (TosMIC) in the presence of a strong base to yield the desired 3-aroyl-4-arylpyrrole.[1]
Data Presentation
The following table summarizes the reported yields for the synthesis of three exemplary 3-aroyl-4-heteroarylpyrrole derivatives using the described protocol.[1]
| Compound | Ar (in Aroyl) | Ar' (Aryl at C4) | Yield (%) |
| 8a | Phenyl | 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl | 65 |
| 8b | 4-Methoxyphenyl | 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl | 68 |
| 8c | 4-Chlorophenyl | 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl | 72 |
Experimental Protocols
Part 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol outlines the synthesis of the chalcone precursor.
Materials:
-
Substituted Aromatic Ketone (e.g., Acetophenone) (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic ketone (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in an appropriate volume of ethanol.[3]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a solution of NaOH and add it dropwise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.[3]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[3][4]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[3][4]
-
The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]
Part 2: Synthesis of 3-Aroyl-4-Arylpyrrole via Van Leusen Reaction
This protocol describes the conversion of the chalcone intermediate to the final pyrrole product.
Materials:
-
Chalcone (from Part 1) (1.0 eq)
-
p-Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Sodium Hydride (NaH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Schlenk flask or equivalent glassware
-
Syringes and needles
Procedure:
-
To a suspension of sodium hydride in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere, add a solution of the chalcone (1.0 eq) and TosMIC (1.0 eq) in anhydrous DMSO dropwise at room temperature with vigorous stirring.[1]
-
Monitor the progress of the reaction by TLC.[1]
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-aroyl-4-arylpyrrole can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Caption: Workflow for the two-step synthesis of 3-aroyl-4-arylpyrroles.
Caption: Overview of the reaction pathway to 3-aroyl-4-arylpyrroles.
References
Application Notes and Protocols: Reduction of the Benzoyl Group in Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the benzoyl group in pyrroles, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below focus on two highly effective methods: the Wolff-Kishner reduction and a modified borohydride reduction of in situ generated azafulvenium salts.
Introduction
The reduction of a benzoyl group attached to a pyrrole ring to a benzyl group is a key synthetic step. The choice of reducing agent and reaction conditions is crucial to achieve high yields and compatibility with other functional groups present in the molecule. This application note compares several common reduction methods and provides detailed protocols for the most efficient procedures.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the yield of 2-benzylpyrrole from 2-benzoylpyrrole using various reduction methods, highlighting the superior efficacy of the Wolff-Kishner reduction.
| Reduction Method | Reducing Agent/Conditions | Substrate | Yield (%) | Reference |
| Wolff-Kishner Reduction | Hydrazine hydrate, KOH, diethylene glycol, heat | 2-Benzoylpyrrole | 91 | [1] |
| 2-Benzoyl-5-methylpyrrole | 85 | [1] | ||
| 2-Benzoyl-5-phenylpyrrole | 89 | [1] | ||
| Ethyl 5-benzoyl-2-pyrrolecarboxylate | 78 | [1] | ||
| Lithium Aluminum Hydride | LiAlH₄, THF | 2-Benzoylpyrrole | 61 | [1] |
| Sodium Borohydride | NaBH₄, aqueous ethanol | 2-Benzoylpyrrole | 42 | [1] |
| Modified Borohydride Reduction | NaBH₄/CdCl₂, THF, 0 °C (on in situ azafulvenium salt) | Pyrrole (via Vilsmeier complex and subsequent reduction) | High | [1] |
Experimental Protocols
Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol describes the reduction of 2-benzoylpyrrole to 2-benzylpyrrole using the efficient Huang-Minlon modification of the Wolff-Kishner reduction. This one-pot procedure offers high yields and uses readily available reagents.[2][3][4]
Materials:
-
2-Benzoylpyrrole
-
Hydrazine hydrate (85% solution in water)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, combine 2-benzoylpyrrole (1 equivalent), diethylene glycol (approximately 10-20 volumes per gram of substrate), potassium hydroxide (3-4 equivalents), and hydrazine hydrate (3-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone intermediate.
-
Removal of Water and Excess Hydrazine: After hydrazone formation, replace the reflux condenser with a distillation head and slowly raise the temperature. Distill off water and excess hydrazine until the internal temperature of the reaction mixture reaches 190-200 °C.
-
Decomposition of Hydrazone: Once the temperature has stabilized in the range of 190-200 °C, reattach the reflux condenser and maintain heating at this temperature for an additional 3-5 hours. The decomposition of the hydrazone to the corresponding methylene group and nitrogen gas will occur. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-benzylpyrrole can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Modified Borohydride Reduction via In Situ Generated Azafulvenium Salt
This method is particularly useful for substrates containing functional groups that are sensitive to the harsh conditions of the Wolff-Kishner reduction, such as esters.[1][5] The reaction proceeds in a one-pot fashion, involving the formation of a Vilsmeier-Haack type intermediate (an azafulvenium salt) followed by its immediate reduction.[1]
Materials:
-
Pyrrole (or substituted pyrrole)
-
N-Benzoylmorpholine (or other suitable benzoylating agent)
-
Phosphoryl chloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium borohydride (NaBH₄)
-
Cadmium chloride (CdCl₂) (optional, but can improve yield)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium carbonate solution (10%)
-
Diethyl ether
-
Brine
-
Anhydrous sodium carbonate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Formation of the Azafulvenium Salt (Vilsmeier Complex):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-benzoylmorpholine (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This forms the Vilsmeier reagent.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of the pyrrole (1 equivalent) in anhydrous DCE dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting pyrrole. This forms the 1-azafulvenium salt in situ.
-
-
Reduction of the Azafulvenium Salt:
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of sodium borohydride (4-5 equivalents) and cadmium chloride (1 equivalent, optional) in anhydrous tetrahydrofuran (THF).
-
Cool this suspension to 0 °C.
-
Slowly add the solution containing the in situ generated azafulvenium salt to the stirred borohydride suspension at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture into a 10% aqueous sodium carbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium carbonate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude 2-benzylpyrrole can be purified by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. A general method for the preparation of 2-benzylpyrroles by modified borohydride reduction of azafulvenium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 5. A general method for the preparation of 2-benzylpyrroles by modified borohydride reduction of azafulvenium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzoyl-1-tosylpyrrole
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting for the synthesis of 3-Benzoyl-1-tosylpyrrole. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: My Friedel-Crafts acylation of 1-tosylpyrrole is resulting in a very low yield or no product at all. What are the common causes and how can I address them?
A1: Low or nonexistent yields in this reaction are typically traced back to issues with reagents or reaction conditions. Here is a systematic guide to troubleshooting this problem.
-
Cause 1: Inactive Lewis Acid Catalyst: Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the reaction from proceeding.[1][2]
-
Cause 2: Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid. This requires the use of at least a stoichiometric amount of the catalyst.[2]
-
Troubleshooting:
-
Use at least 1.1 to 1.2 equivalents of the Lewis acid to ensure there is enough catalyst available to activate the acylating agent.[1]
-
-
-
Cause 3: Pyrrole Polymerization: Pyrroles are electron-rich and can easily polymerize under strong acidic conditions, especially at higher temperatures.[1]
-
Troubleshooting:
-
Maintain a low reaction temperature. It is recommended to add the Lewis acid and the benzoyl chloride at 0 °C or below.[1]
-
Slowly add the acylating agent to the reaction mixture to control the reaction rate and minimize heat generation.
-
-
-
Cause 4: Deactivated 1-Tosylpyrrole: While the tosyl group directs acylation to the 3-position, it is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution.[1]
-
Troubleshooting:
-
Consider using a more reactive benzoylating agent, such as benzoyl chloride, instead of benzoic anhydride.[1]
-
Carefully increasing the reaction temperature after the initial addition at low temperature may be necessary, but this should be monitored closely by Thin Layer Chromatography (TLC) to avoid polymerization.[1]
-
-
Issue 2: Formation of the 2-Benzoyl-1-tosylpyrrole Isomer
Q2: I am obtaining a significant amount of the 2-benzoyl isomer along with my desired 3-benzoyl product. How can I improve the regioselectivity for the 3-position?
A2: The regioselectivity of Friedel-Crafts acylation on N-sulfonylated pyrroles is highly dependent on the choice of Lewis acid.[1]
-
Cause: Inappropriate Lewis Acid: The use of weaker Lewis acids tends to favor the formation of the 2-acyl product.[3]
| Lewis Acid | Predominant Isomer | Reference |
| AlCl₃ | 3-Benzoyl | [1][3] |
| EtAlCl₂ | 2-Benzoyl | [3] |
| Et₂AlCl | 2-Benzoyl | [3] |
| SnCl₄ | 2-Benzoyl | [3] |
| BF₃·OEt₂ | 2-Benzoyl | [3] |
Issue 3: Formation of Diacylated Side Products
Q3: Besides the desired monobenzoylated product, I am observing the formation of diacylated species. How can I minimize this side reaction?
A3: Diacylation can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used.
-
Cause: Excess Acylating Agent or Harsh Conditions: The initially formed this compound is less reactive than the starting material, but diacylation can still happen with excess benzoyl chloride or at elevated temperatures.[1]
-
Troubleshooting:
-
Experimental Protocols
General Protocol for C3-Selective Friedel-Crafts Benzoylation of N-Tosylpyrrole
This protocol is a representative example for achieving C3-selective benzoylation.
Materials:
-
N-p-Toluenesulfonylpyrrole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Benzoylation of N-Tosylpyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the benzoylation of N-tosylpyrrole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the benzoylation of N-tosylpyrrole?
The major products are typically 2-benzoyl-N-tosylpyrrole and 3-benzoyl-N-tosylpyrrole. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the choice of Lewis acid catalyst.[1]
Q2: Why is regioselectivity a common issue in this reaction?
Pyrrole is a highly reactive aromatic heterocycle susceptible to electrophilic substitution at both the C2 and C3 positions. The N-tosyl group, being electron-withdrawing, deactivates the pyrrole ring, but the interplay of electronic and steric factors, along with the nature of the Lewis acid catalyst, dictates the final isomeric ratio.[1][2]
Q3: How does the Lewis acid affect the product distribution?
The strength and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) tend to favor the formation of the 3-benzoyl isomer. Weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate, often yield the 2-benzoyl isomer as the major product.[1] This is because with AlCl₃, the reaction may proceed through an organoaluminum intermediate, leading to the 3-substituted product, rather than a direct Friedel-Crafts acylation.[1]
Q4: Can diacylation occur as a side reaction?
Yes, diacylation is a potential side reaction, especially under harsh conditions such as high temperatures or an excess of the benzoylating agent.[2] The initially formed monobenzoylated pyrrole is less reactive than N-tosylpyrrole, but diacylation can still occur.
Q5: Is the N-tosyl group stable under the reaction conditions?
The N-tosyl group is generally stable under Friedel-Crafts conditions. However, cleavage of the N-S bond can occur in the presence of certain nucleophiles or under harsh basic conditions during workup.
Troubleshooting Guides
Issue 1: Low or No Yield of Benzoylated Product
Possible Cause 1: Inactive Lewis Acid
-
Troubleshooting: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
Possible Cause 2: Hydrolysis of Benzoyl Chloride
-
Troubleshooting: Benzoyl chloride readily hydrolyzes to benzoic acid in the presence of water. Use freshly distilled or a new bottle of benzoyl chloride. Ensure the reaction solvent is anhydrous.
Possible Cause 3: Inappropriate Reaction Temperature
-
Troubleshooting: Friedel-Crafts reactions are often temperature-sensitive. If the reaction is too slow, a slight increase in temperature may be necessary. Conversely, for highly reactive substrates, cooling the reaction (e.g., to 0 °C) can prevent decomposition and side reactions.[1]
Issue 2: Poor Regioselectivity (Mixture of 2- and 3-isomers)
Possible Cause 1: Suboptimal Lewis Acid
-
Troubleshooting: To favor the 3-benzoyl isomer, use a strong Lewis acid like AlCl₃ (at least 1.2 equivalents).[1] For preferential formation of the 2-benzoyl isomer, a weaker Lewis acid like SnCl₄ or boron trifluoride etherate is recommended.[1]
Possible Cause 2: Reaction Conditions Favoring Mixed Products
-
Troubleshooting: The order of addition of reagents can be critical. A modified Friedel-Crafts procedure where the N-tosylpyrrole is pre-complexed with the Lewis acid before the addition of benzoyl chloride can improve regioselectivity.[1]
Issue 3: Formation of Multiple Unidentified Byproducts
Possible Cause 1: Polymerization
-
Troubleshooting: Pyrrole and its derivatives can be prone to polymerization under strongly acidic conditions. Maintain a low reaction temperature and add the reagents slowly. Using a less reactive acylating agent or a milder Lewis acid might also be beneficial.
Possible Cause 2: Rearrangement
-
Troubleshooting: While considered less likely under standard Friedel-Crafts conditions, rearrangement of the 2-acyl to the 3-acyl isomer can occur under certain acidic conditions.[1] Ensure the reaction is quenched promptly upon completion and that the workup procedure is not overly acidic.
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of Benzoylation of N-Tosylpyrrole
| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | Temperature (°C) | Ratio of 3-isomer : 2-isomer | Reference |
| 1 | AlCl₃ | 1.2 | Dichloromethane | 25 | 2:1 to 4:3 | [1] |
| 2 | EtAlCl₂ | Not specified | Not specified | Not specified | Less regioselective | [1] |
| 3 | Et₂AlCl | Not specified | Not specified | Not specified | Increased 2-isomer | [1] |
| 4 | SnCl₄ | Not specified | Not specified | Not specified | 2-isomer is major | [1] |
| 5 | BF₃·Et₂O | Not specified | Not specified | Not specified | 2-isomer is major | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Benzoyl-N-tosylpyrrole (AlCl₃ catalyzed)
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-tosylpyrrole (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzoyl chloride (1.2 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Benzoyl-N-tosylpyrrole (SnCl₄ catalyzed)
-
Follow the same setup as in Protocol 1.
-
To a solution of N-tosylpyrrole (1.0 eq) in anhydrous dichloromethane at 0 °C, add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
Caption: Reaction pathways in the benzoylation of N-tosylpyrrole.
Caption: Troubleshooting workflow for benzoylation side reactions.
References
Technical Support Center: Purification of 3-Benzoyl-1-tosylpyrrole by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Benzoyl-1-tosylpyrrole using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound on silica gel.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound does not move from the origin (Rf ≈ 0) | 1. Insufficient Solvent Polarity: The eluent is not polar enough to displace the highly polar compound from the silica gel. 2. Strong Adsorption: The benzoyl and tosyl groups lead to strong interactions with the acidic silica surface. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Consider adding a small amount of a more polar solvent like methanol or acetone to the eluent system. For very polar compounds, a dichloromethane/methanol system can be effective.[1] 2. Use a More Polar Solvent System: Switch to a different solvent system entirely, such as dichloromethane/acetone. 3. Deactivate Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.[2] 4. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile).[1][2] |
| Compound streaks or "tails" down the column | 1. Poor Solubility in Eluent: The compound may not be fully soluble in the mobile phase, causing it to streak. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Acidic Nature of Silica: The compound may be interacting too strongly and unevenly with the silica gel. | 1. Change Solvent System: Find a solvent system in which the compound is more soluble.[2] 2. Dry Loading: Adsorb the compound onto a small amount of silica gel before loading it onto the column. This can improve the initial banding and reduce streaking.[3] 3. Reduce Sample Load: Use a smaller amount of the crude product for purification. 4. Increase Polarity Gradient: After the compound begins to elute, a gradual or step-wise increase in solvent polarity can help to sharpen the band and reduce tailing.[2] |
| Co-elution of impurities with the desired product | 1. Inadequate Separation (ΔRf too small): The chosen solvent system does not provide sufficient separation between the product and impurities. | 1. Optimize Solvent System with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to maximize the separation between the spot of the desired product and impurities. Aim for a target Rf value of 0.2-0.4 for the product.[1] 2. Use a Longer Column: A longer column provides more surface area for separation. 3. Fine-tune the Polarity: Use a shallow polarity gradient or run the column isocratically (with a single solvent mixture) if the impurities are very close to the product. |
| Product degradation on the column | 1. Sensitivity to Acidic Silica: The compound may be unstable on the acidic surface of the silica gel. | 1. Test for Stability: Perform a 2D TLC to check for compound stability on silica. Spot the compound, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is degrading.[1] 2. Use a Deactivated Stationary Phase: Use deactivated silica gel or an alternative like alumina.[2] 3. Minimize Contact Time: Run the column more quickly (flash chromatography) to reduce the time the compound spends on the stationary phase. |
| Low or no recovery of the product | 1. Compound is too polar and stuck on the column. 2. Compound is not visible under UV light. 3. Compound degraded on the column. | 1. Flush the Column: After the initial elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining highly polar compounds.[2] 2. Use an Alternative Visualization Technique: Stain the TLC plates with a universal stain such as potassium permanganate or vanillin. 3. Concentrate Fractions: The product may have eluted but is too dilute to be detected by TLC. Concentrate the fractions before analysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point, based on similarly structured compounds, would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (EtOAc).[4] Begin by testing a ratio of 4:1 n-hexane:EtOAc on a TLC plate and adjust the polarity based on the resulting Rf value.
Q2: How do I determine the correct solvent polarity for my column?
Use TLC to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.
Q3: My compound is not soluble in the eluent. How can I load it onto the column?
If your compound has poor solubility in the column eluent, you can use a technique called "dry loading".[3] Dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Q4: What should I do if my compound appears to be degrading on the silica gel?
If you suspect degradation, first confirm it with a 2D TLC analysis.[1] If degradation is occurring, consider switching to a less acidic stationary phase like alumina or using deactivated silica gel.[2] Running the purification quickly (flash chromatography) can also minimize contact time and reduce degradation.
Q5: Can I use reverse-phase chromatography for this compound?
Yes, for highly polar compounds that are difficult to elute from normal-phase silica, reverse-phase chromatography can be a very effective alternative.[1] In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[1]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (40-63 µm particle size) to the chosen starting eluent (e.g., 4:1 n-hexane:EtOAc).
-
Stir gently to create a homogenous slurry, ensuring there are no air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or a syringe) to begin eluting the solvent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside the crude material and a reference standard (if available).
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Recrystallization of Substituted Benzoylpyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of substituted benzoylpyrroles. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of this important class of compounds.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of substituted benzoylpyrroles.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Gradually add more hot solvent in small portions until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor choice for your specific substituted benzoylpyrrole. The polarity of your compound, dictated by its substituents, will heavily influence solvent selection. Consult the solvent selection table below and consider performing a new solvent screen.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but a solid remains, perform a hot filtration to remove the insoluble material.
Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Slow Cooling: Cool the solution more gradually. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to induce crystallization.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.
Question: No crystals have formed even after the solution has cooled completely. What are the next steps?
Answer:
This is likely due to either using too much solvent or supersaturation.
-
Induce Crystallization:
-
Scratching: Scratch the inner surface of the flask with a glass rod.
-
Seed Crystal: Add a small crystal of the pure compound.
-
Ice Bath: Ensure the solution is thoroughly chilled in an ice bath.
-
-
Reduce Solvent Volume: If crystallization cannot be induced, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.
Question: The crystal yield is very low. How can I improve it?
Answer:
A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing substituted benzoylpyrroles?
A1: The ideal solvent depends on the specific substituents on the benzoyl and pyrrole rings. Based on available data, common and effective solvents include hexane, ethyl acetate, toluene, and alcohols like ethanol or 2-propanol. For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed solvent system (e.g., acetonitrile/hexane) can be effective. A small-scale solvent screening is always recommended to find the optimal conditions.
Q2: How do the substituents on the benzoylpyrrole core affect solvent choice?
A2: The principle of "like dissolves like" is a good starting point. Non-polar substituents (e.g., alkyl chains) will increase solubility in non-polar solvents like hexane. Polar substituents (e.g., nitro, hydroxyl) will increase solubility in more polar solvents like ethanol or ethyl acetate. The overall polarity of the molecule will be a balance of the contributions from the pyrrole ring, the benzoyl group, and all substituents.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved sample. If the solution is clear, this step can be skipped to minimize product loss.
Q4: How can I decolorize a colored solution of my substituted benzoylpyrrole before crystallization?
A4: If your hot solution has a color that is likely due to an impurity, you can add a small amount of activated charcoal (a spatula tip is usually sufficient). Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.
Data Presentation
The following table summarizes recrystallization solvents that have been successfully used for various substituted benzoylpyrroles.
| Compound | Recrystallization Solvent(s) |
| 2-Benzoyl-3,4,5-trimethylpyrrole | Hexane |
| 2-Isopropylaminomethyl-5-benzoylpyrrole | Ethyl Acetate |
| 3-Benzamido-1-benzoyl-1H-pyrrol-2(5H)-one | Acetonitrile/Hexane |
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | Toluene |
| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | Toluene |
| 1-(N,N-dimethylcarbamyl)-4-(3,4,5-trimethoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,3-dione | 2-Propanol |
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 10-20 mg of your crude substituted benzoylpyrrole into several small test tubes.
-
To each test tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, ethanol, acetone, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures, leading to good crystal recovery.
-
If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Heat to clarify and then cool to observe crystallization.
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude substituted benzoylpyrrole. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl and heat the mixture at boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the pure crystals to a watch glass or weighing paper and allow them to air dry completely or place them in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
Technical Support Center: N-Acylation of Pyrrole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-acylation of pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective N-acylation of pyrrole challenging?
A1: The primary challenge arises from the dual nucleophilicity of the pyrrole ring. The lone pair of electrons on the nitrogen atom contributes to the ring's aromaticity but also makes the nitrogen nucleophilic and susceptible to attack by electrophilic acylating agents.[1][2] The N-H proton is also acidic (pKa ≈ 17.5), allowing for easy deprotonation and subsequent N-acylation.[1][2] Concurrently, the carbon atoms of the pyrrole ring, particularly the C2 (α) position, are electron-rich and prone to electrophilic substitution (C-acylation), leading to mixtures of N- and C-acylated products.[1][2]
Q2: My reaction is resulting in a low yield of the desired N-acylpyrrole. What are the potential causes and solutions?
A2: Low yields in N-acylation reactions can stem from several factors:
-
Competing C-Acylation: As mentioned, Friedel-Crafts C-acylation can be a significant side reaction, especially under acidic conditions or with certain catalysts.
-
Polymerization: Pyrrole and its derivatives are sensitive to strong acids and can readily polymerize, leading to the formation of dark, insoluble materials and consumption of the starting material.[3]
-
Decomposition of Starting Material: The pyrrole substrate or the acylating agent might be unstable under the reaction conditions.
-
Inefficient Deprotonation: If a base is used to deprotonate the pyrrole nitrogen, incomplete deprotonation will result in unreacted starting material.
Solutions:
-
To favor N-acylation over C-acylation, avoid strong Lewis acids typically used for Friedel-Crafts reactions.[3] Instead, consider deprotonating the pyrrole with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) before adding the acylating agent.[4]
-
To minimize polymerization, maintain low reaction temperatures and avoid strongly acidic conditions.[3]
-
Ensure the use of high-quality, anhydrous reagents and solvents to prevent decomposition and side reactions.
Q3: I am observing a significant amount of C-acylated byproduct. How can I improve the selectivity for N-acylation?
A3: Improving N-selectivity involves carefully controlling the reaction conditions to favor nucleophilic attack by the nitrogen atom over electrophilic substitution on the ring.
-
Base-Mediated N-Acylation: The most common strategy is to deprotonate the pyrrole nitrogen with a suitable base (e.g., NaH, KH, nBuLi) in an aprotic solvent like THF or DMF to form the pyrrolide anion.[4][5] This highly nucleophilic anion will readily react with the acylating agent at the nitrogen position.
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are often used in base-mediated N-acylation.
-
Solvent Effects: The choice of solvent can be critical. In some cases, ionic liquids have been shown to promote highly regioselective N-substitution.[6]
-
Catalyst Selection: For certain transformations, specific catalysts can direct the acylation to the nitrogen. However, for simple N-acylation, pre-deprotonation is the most reliable method.
Q4: What are the best practices for setting up an N-acylation reaction of a pyrrole derivative?
A4: To ensure a successful N-acylation reaction, consider the following best practices:
-
Inert Atmosphere: Pyrrolide anions are sensitive to air and moisture. Therefore, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent quenching of the pyrrolide anion and other side reactions.
-
Temperature Control: The deprotonation and acylation steps are often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
-
Order of Addition: Typically, the pyrrole derivative is dissolved in an anhydrous solvent, followed by the slow addition of the base. After deprotonation is complete, the acylating agent is added, often dropwise, at a controlled temperature.
-
Monitoring the Reaction: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of the pyrrole nitrogen. | Use a stronger base (e.g., nBuLi instead of NaH). Ensure the base is fresh and active. Increase the equivalents of base. |
| Decomposition of the acylating agent. | Add the acylating agent at a lower temperature. Use a freshly opened or purified batch of the acylating agent. | |
| Polymerization of the pyrrole starting material. | Avoid acidic conditions. Maintain low reaction temperatures.[3] | |
| Mixture of N- and C-acylated Products | Competing C-acylation pathway is active. | Ensure complete deprotonation of the pyrrole nitrogen before adding the acylating agent. Avoid Lewis acid catalysts. |
| Reaction conditions favor electrophilic aromatic substitution. | Switch to a base-mediated protocol. Optimize the solvent system. | |
| Formation of Multiple Unidentified Byproducts | Unstable intermediates or products. | Run the reaction at a lower temperature. Use milder acylating agents if possible. |
| Presence of impurities in starting materials or reagents. | Purify starting materials and ensure solvents are anhydrous. | |
| Reaction Does Not Go to Completion | Insufficient amount of acylating agent. | Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Deactivation of the pyrrolide anion. | Ensure strict anhydrous and inert conditions throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Pyrrole using Sodium Hydride
This protocol describes a standard method for the N-acylation of pyrrole using an acyl chloride and sodium hydride as the base.
Materials:
-
Pyrrole derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Acyl chloride
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Under an inert atmosphere, add the pyrrole derivative (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the pyrrole derivative.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.
-
Acylation: Cool the reaction mixture back down to 0 °C. Add the acyl chloride (1.1 equivalents) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases for N-Acylation
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | THF/DMF | 0 to rt | Good to Excellent | Common and cost-effective. Requires careful handling. |
| KH | THF | 0 to rt | High to Excellent | More reactive than NaH. |
| nBuLi | THF/Hexanes | -78 to 0 | High to Excellent | Very strong base, useful for less acidic pyrroles. Requires low temperatures.[4] |
| KHMDS/LiHMDS | THF | -78 to rt | High to Excellent | Strong, non-nucleophilic bases. |
Visualizations
Logical Relationships and Workflows
References
Technical Support Center: Optimizing the Van Leusen Pyrrole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the Van Leusen pyrrole synthesis. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help overcome common challenges and achieve high yields of desired pyrrole products.
Frequently Asked Questions (FAQs)
Q1: What is the Van Leusen pyrrole synthesis?
The Van Leusen pyrrole synthesis is a powerful chemical reaction that forms a pyrrole ring through a [3+2] cycloaddition reaction.[1] This process involves the reaction of a p-toluenesulfonylmethyl isocyanide (TosMIC) with a Michael acceptor (an electron-deficient alkene) in the presence of a base.[2] TosMIC, a stable and odorless solid, serves as a three-atom synthon, making it a convenient reagent for constructing the pyrrole ring.[1][3]
Q2: What is the general mechanism of the reaction?
The reaction proceeds through a well-established mechanism:
-
Deprotonation of TosMIC: A strong base abstracts the acidic α-proton of TosMIC to form a carbanion.[1][4]
-
Michael Addition: This nucleophilic carbanion then attacks the electron-deficient alkene (Michael acceptor).[4]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.[1][4]
-
Elimination of Tosyl Group: Finally, the tosyl group is eliminated, leading to the formation of the aromatic pyrrole ring.[1][4]
Q3: What are the key reaction parameters to control for optimal yields?
To achieve the best results in a Van Leusen pyrrole synthesis, careful control of the following parameters is crucial:
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3).[5][6]
-
Solvent Choice: The reaction is typically performed in aprotic polar solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or a mixture of diethyl ether and DMSO.[2][4][6]
-
Reaction Temperature: The initial Michael addition is often carried out at a low temperature (e.g., 0 °C or room temperature), followed by warming to facilitate the cyclization and elimination steps.[4][5]
-
Purity of Reagents: The quality of the TosMIC reagent and the Michael acceptor is critical. Impurities can lead to side reactions and lower yields.[5]
Troubleshooting Guide
This section addresses common issues encountered during the Van Leusen pyrrole synthesis and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Base | Use a fresh batch of the base. Ensure anhydrous conditions, especially when using sodium hydride. |
| Poor Quality TosMIC | Use freshly purified or commercially available high-purity TosMIC. |
| Unsuitable Solvent | Ensure the solvent is dry and appropriate for the chosen base and substrates. THF and DMSO are generally good starting points. |
| Incorrect Reaction Temperature | Optimize the temperature profile. Some reactions require initial cooling followed by gradual warming. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Steric Hindrance | Highly substituted Michael acceptors may react slower. Consider longer reaction times or a more reactive base. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions of TosMIC | Slow addition of the base to the mixture of TosMIC and the Michael acceptor can minimize self-condensation of TosMIC. |
| Polymerization of Michael Acceptor | This is common with unstable nitroalkenes. Use freshly prepared Michael acceptors and consider milder reaction conditions (lower temperature, weaker base).[5] |
| Incomplete Elimination of the Tosyl Group | The intermediate 4-tosyl-2,3-dihydropyrrole may be isolated. Try a stronger base or higher temperature to promote elimination. |
| Formation of Oxazoles or Imidazoles | If the starting material is an aldehyde or an aldimine, oxazoles or imidazoles can form as byproducts.[7][8] Ensure the use of an appropriate Michael acceptor for pyrrole synthesis. |
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Troubleshooting workflow for low or no yield in the Van Leusen pyrrole synthesis.
Optimized Reaction Conditions
The choice of base, solvent, and temperature significantly impacts the outcome of the Van Leusen pyrrole synthesis. The following tables summarize the effects of these parameters on reaction yield for a representative reaction.
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | THF/DMSO | rt | 2 | 85 |
| K2CO3 | DMF | 80 | 12 | 78 |
| t-BuOK | THF | 0 to rt | 3 | 90 |
| DBU | CH3CN | rt | 6 | 72 |
Table 2: Effect of Different Solvents on Yield (using NaH as base)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| THF/DMSO | rt | 2 | 85 |
| Diethyl Ether/DMSO | rt | 2 | 82 |
| DMF | rt | 4 | 75 |
| Acetonitrile | rt | 6 | 65 |
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for the Van Leusen pyrrole synthesis.
Materials:
-
Michael acceptor (e.g., heteroaryl chalcone) (1.0 mmol)[2]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)[2]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)[5]
-
Anhydrous diethyl ether (20 mL)[2]
-
Anhydrous dimethyl sulfoxide (DMSO) (1.5 mL)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.[2]
-
Preparation of Reactant Solution: In a separate flask, dissolve the Michael acceptor and TosMIC in anhydrous DMSO.[2]
-
Addition of Reactants: Add the solution of the Michael acceptor and TosMIC dropwise to the suspension of sodium hydride in diethyl ether at room temperature with vigorous stirring.[2][4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][4]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired pyrrole.[9]
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the Van Leusen pyrrole synthesis.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Avoiding over-substitution in Friedel-Crafts acylation of pyrroles
Technical Support Center: Friedel-Crafts Acylation of Pyrroles
Welcome to the technical support center for Friedel-Crafts acylation of pyrroles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of over-substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of pyrrole producing a significant amount of diacylated product?
Answer: Over-acylation, or diacylation, is a common side reaction due to the high electron density and reactivity of the pyrrole ring.[1] Even after the first acylation, which introduces an electron-withdrawing acyl group, the pyrrole ring can remain sufficiently activated to undergo a second electrophilic substitution, especially under harsh reaction conditions.
Key Factors Leading to Over-substitution:
-
High Reactivity of Pyrrole: The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic attack.[1][2]
-
Reaction Conditions: Harsh conditions such as high temperatures, prolonged reaction times, or the use of a large excess of the acylating agent or a strong Lewis acid can promote diacylation.[1]
Q2: How can I improve the selectivity for mono-acylation and avoid over-substitution?
Answer: Achieving selective mono-acylation requires careful control over reaction parameters to temper the reactivity of the system.
Strategies for Promoting Mono-acylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1]
-
Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and minimize side reactions.[1]
-
Choice of Lewis Acid: Use a milder Lewis acid. While strong Lewis acids like AlCl₃ are common, they can also promote polymerization and over-substitution.[1][3][4] Consider alternatives like SnCl₄, BF₃·OEt₂, or Zn(OTf)₂.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[1] If using a highly reactive pyrrole, an anhydride might offer better control.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material has been consumed.[1]
-
N-Protection: Introducing an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen can reduce the ring's nucleophilicity and help control reactivity.[5] For example, a p-toluenesulfonyl (Ts) group can direct acylation to the C3 position and temper reactivity.[1]
Q3: My reaction is not proceeding, or the yield is very low. What are the possible causes?
Answer: Low reactivity can stem from several issues, from catalyst deactivation to substrate inhibition.
Troubleshooting Low Yields:
-
Inactive Lewis Acid: Lewis acids are extremely sensitive to moisture. Ensure all reagents are anhydrous and glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Pyrrole Polymerization: Pyrrole is prone to polymerization under strongly acidic conditions, which is a very common side reaction.[1][3][6] This can be mitigated by adding the Lewis acid at a low temperature before introducing the acylating agent.[1]
-
Deactivated Substrate: If your pyrrole substrate contains strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions. In this case, you may need to carefully increase the reaction temperature or use a stronger Lewis acid.[1]
Troubleshooting Guide: A Workflow for Optimization
If you are experiencing issues with over-substitution or low yield, the following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of pyrroles.
Quantitative Data Summary
The choice of catalyst can significantly impact the outcome of the acylation. While traditional Lewis acids are effective, organocatalysts have emerged as a high-yielding, regioselective alternative for C2-acylation.
| Catalyst (15 mol%) | Acylating Agent | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Ref. |
| None | Benzoyl chloride | Toluene | 8 | 87 | 57 | [7] |
| DMAP | Benzoyl chloride | Toluene | 1.5 | <5 | - | [7] |
| DBU | Benzoyl chloride | Toluene | 1.5 | 88 | 65 | [7] |
| DBN | Benzoyl chloride | Toluene | 4 | 100 | 91 | [7] |
Reactions performed with N-methylpyrrole at reflux temperature. DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene DMAP = 4-(Dimethylamino)pyridine
Experimental Protocols
Protocol 1: Organocatalytic C2-Acylation of N-Methylpyrrole
This protocol is adapted from an organocatalytic method that provides high yields of the mono-acylated product with excellent regioselectivity.[7]
Materials:
-
N-Methylpyrrole (1.0 mmol, 1.0 equiv)
-
Acyl chloride (e.g., Benzoyl chloride, 1.2 mmol, 1.2 equiv)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 0.15 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-methylpyrrole (1.0 equiv) and anhydrous toluene.
-
Add the acyl chloride (1.2 equiv) to the solution.
-
Add the DBN catalyst (0.15 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-acylpyrrole.
Protocol 2: Lewis Acid-Mediated C3-Acylation of N-p-Toluenesulfonylpyrrole
This protocol is a general method for achieving C3-acylation by using an N-sulfonyl protecting group.[1]
Materials:
-
N-p-Toluenesulfonylpyrrole (1.0 mmol, 1.0 equiv)
-
Tin(IV) chloride (SnCl₄, 1.0 M in DCM, 1.5 equiv)
-
Acyl chloride (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add SnCl₄ (1.5 equiv) dropwise to the cold solvent, followed by the acyl chloride (1.2 equiv). Stir for 15 minutes.
-
Add a solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Troubleshooting the Removal of p-Toluenesulfonyl (Tosyl) Protecting Group
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the p-toluenesulfonyl (Ts) protecting group from amines, alcohols, and phenols.
Frequently Asked Questions (FAQs)
Q1: Why is my tosyl deprotection reaction not going to completion?
A1: Incomplete deprotection of a tosyl group can be attributed to several factors:
-
Stability of the Tosyl Group: The p-toluenesulfonyl group, particularly in tosylamides, is known for its high stability, often requiring harsh reaction conditions for cleavage.[1][2] Milder conditions may not be sufficient for complete removal.
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be inadequate. Ensure you are using a sufficient excess of the reagent, especially for reductive methods.
-
Steric Hindrance: A sterically hindered substrate can slow down the reaction rate.[3][4]
-
Reaction Time and Temperature: The reaction may require longer durations or higher temperatures to proceed to completion.
Q2: My starting material is decomposing under the deprotection conditions. What can I do?
A2: Decomposition of the starting material often occurs when the reaction conditions are too harsh for other functional groups present in the molecule.[1][2] Consider the following solutions:
-
Milder Reagents: Switch to a milder deprotection method. For instance, instead of strong acids like HBr or H2SO4, you could try reductive methods like samarium(II) iodide (SmI2) or magnesium in methanol (Mg/MeOH).[1][4]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes prevent the degradation of sensitive functional groups.
-
Alternative Protecting Group: If your substrate is consistently proving to be too sensitive, it may be necessary to reconsider the use of a tosyl group and opt for a more labile protecting group in your synthetic strategy.
Q3: I am observing unexpected side products in my reaction. What are the common side reactions?
A3: Side reactions during tosyl deprotection can arise from the reactivity of the reagents or intermediates with other parts of your molecule. A common side reaction during acidic deprotection of Boc-protected amines is alkylation by the tert-butyl cation byproduct.[5] While not directly related to tosyl deprotection, it highlights the potential for reactive intermediates to cause side reactions. For tosyl groups, depending on the method, potential side reactions could involve reduction of other functional groups or undesired rearrangements under strongly acidic conditions.
Q4: Can I selectively deprotect a tosyl group in the presence of other protecting groups?
A4: Chemoselectivity is a significant challenge. The feasibility of selective deprotection depends on the nature of the other protecting groups and the chosen deprotection method. Reductive methods using reagents like SmI2 are known for their mildness and may offer better chemoselectivity compared to strongly acidic or harsh reductive conditions.[1][3] It is crucial to consult the literature for compatibility of your specific combination of protecting groups with the intended deprotection reagent.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during tosyl group removal.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient strength of the deprotecting agent. | Switch to a stronger reagent (e.g., from Mg/MeOH to Na/liquid ammonia for very stable tosylamides).[2][6] |
| Inadequate amount of reagent. | Increase the molar excess of the deprotecting agent. | |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS.[5] | |
| Steric hindrance around the tosyl group. | Consider using a less sterically demanding deprotection agent or be prepared for longer reaction times.[4] | |
| Low Yield | Product loss during workup. | The deprotected amine or alcohol might be water-soluble. Modify the workup procedure, for example, by using continuous extraction or by avoiding aqueous washes if possible.[5] |
| Instability of the deprotected product. | The free amine or alcohol may be unstable. It is often advisable to use the deprotected product immediately in the next step or to isolate it as a more stable salt.[5] | |
| Substrate Decomposition | Harsh reaction conditions. | Employ milder deprotection methods. For example, SmI2/amine/water can be effective at room temperature.[1][3] |
| Presence of acid- or base-sensitive functional groups. | Choose a deprotection method that is compatible with other functional groups in your molecule. Reductive methods are often a good alternative to strong acids. | |
| Formation of Byproducts | Non-selective reaction of the deprotecting agent. | If other reducible functional groups are present, consider a more chemoselective reagent. |
| Rearrangement of the substrate. | This can occur under strongly acidic conditions. Opt for milder, non-acidic deprotection methods. |
Key Deprotection Methods: Data and Protocols
Below is a summary of common deprotection methods with typical reaction conditions and yields.
| Method | Substrate | Reagents and Conditions | Typical Yield (%) | Reference(s) |
| Reductive Cleavage | Tosylamides, Tosyl Esters | SmI2/Amine/Water, THF, Room Temperature, Instantaneous | ~95-100% | [1][3][7] |
| 1,2-Bis(tosylamides) | Mg/MeOH, Room Temperature, Sonication | 78-98% | [4] | |
| Tosylamides, Tosyl Esters | Sodium naphthalenide, THF, -78 °C to RT | High | [6][8] | |
| Acidic Cleavage | Tosylamides, Tosyl Esters | HBr/Acetic Acid, 70-100°C | Variable | [2][9] |
| Tosylamides, Tosyl Esters | Concentrated H2SO4, Heat | Variable | [2][6] | |
| Oxidative Cleavage | Tosyl Esters | Superoxide (KO2/Et4NBr), DMF, Microwave | Good | [10][11] |
Detailed Experimental Protocols
Protocol 1: Reductive Deprotection of a Tosylamide using SmI2/Amine/Water[3]
-
To a solution of samarium(II) iodide (SmI2) in THF (0.1 M), add the tosylamide substrate.
-
Sequentially add water (3 equivalents relative to SmI2) and an amine (e.g., triethylamine or pyrrolidine, 2 equivalents relative to SmI2).
-
The reaction is typically instantaneous at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Reductive Deprotection of a 1,2-Bis(tosylamide) using Mg/MeOH[4]
-
To a solution of the 1,2-bis(tosylamide) in anhydrous methanol, add magnesium turnings (typically a large excess, e.g., 20-40 equivalents).
-
Sonicate the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove any remaining magnesium.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diamine by column chromatography.
Protocol 3: Acidic Deprotection of a Tosyl Ester using HBr in Acetic Acid[9]
-
Dissolve the tosyl ester in glacial acetic acid.
-
Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt %).
-
Heat the reaction mixture at a specified temperature (e.g., 70 °C) for the required duration.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralize the mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. An Easy Deprotection of Tosyl Esters with Superoxide Under Microwave Irradiation | Bentham Science [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
Issues with the stability of pyrrole derivatives during synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pyrrole derivatives during synthesis.
Frequently Asked Questions (FAQs) on Stability Issues
Q1: My pyrrole synthesis reaction is producing a dark, tarry, and intractable material. What is causing this and how can I prevent it?
A1: The formation of a dark, tarry substance is a common issue in pyrrole synthesis and typically indicates polymerization of the pyrrole product or starting materials.[1] Pyrrole is highly susceptible to polymerization under acidic conditions, and even exposure to light can initiate this process.[2]
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic conditions (pH < 3), which can promote the formation of furan byproducts and also catalyze polymerization.[1] In the Paal-Knorr synthesis, for instance, maintaining neutral or weakly acidic conditions is recommended.
-
Temperature Management: Excessively high temperatures can lead to degradation and polymerization.[1] It is advisable to conduct the reaction at the lowest effective temperature and monitor it closely.
-
Protecting Groups: The use of electron-withdrawing protecting groups on the pyrrole nitrogen, such as sulfonyl or alkoxycarbonyl groups, can significantly reduce the reactivity of the pyrrole ring and prevent polymerization.[3][4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, which often contributes to the formation of colored impurities.
Q2: I am observing a significant byproduct in my Paal-Knorr synthesis. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan derivative.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.
Strategies to Minimize Furan Formation:
-
pH Adjustment: Furan formation is favored under highly acidic conditions. Increasing the pH to above 3 can favor the pyrrole synthesis pathway.[1]
-
Excess Amine: Using a slight excess of the amine can help to ensure that it outcompetes the intramolecular cyclization of the dicarbonyl compound.[1]
Q3: My purified pyrrole derivative darkens upon storage. How can I improve its stability?
A3: Unsubstituted and many substituted pyrroles are inherently unstable and prone to oxidation and polymerization upon exposure to air and light, often forming a dark substance referred to as "pyrrole black".
Storage and Handling Recommendations:
-
Purification: Ensure the pyrrole derivative is highly pure, as impurities can catalyze decomposition. Distillation immediately before use is often recommended for liquid pyrroles.
-
Inert Environment: Store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light Protection: Use amber-colored vials or store the compound in the dark to prevent light-induced degradation.[2]
-
Low Temperature: Storing at low temperatures (e.g., in a refrigerator or freezer) can slow down decomposition processes.
-
N-Protection: For long-term stability, consider converting the N-H pyrrole to an N-protected derivative. Electron-withdrawing groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) enhance stability.
Troubleshooting Guides for Common Synthetic Methods
This section provides a structured approach to troubleshooting common issues encountered during specific pyrrole synthesis reactions.
Paal-Knorr Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Sub-optimal reaction conditions (temperature too low, reaction time too short).2. Poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups).3. Inappropriate catalyst or catalyst concentration. | 1. Gradually increase the reaction temperature or extend the reaction time while monitoring with TLC.2. Use a more nucleophilic amine or a more reactive dicarbonyl compound.3. Optimize the acid catalyst; sometimes a milder acid like acetic acid is more effective than strong mineral acids. |
| Mixture of Regioisomers (with unsymmetrical dicarbonyls) | Low differentiation between the reactivity of the two carbonyl groups. | 1. Steric Hindrance: Utilize a bulkier substituent near one carbonyl to direct the amine attack to the less hindered site.2. Electronic Effects: Introduce an electron-withdrawing group to increase the electrophilicity of the adjacent carbonyl. |
| Difficult Purification | 1. Formation of polymeric byproducts.2. Presence of unreacted starting materials or furan byproduct. | 1. See Q1 in the FAQ section.2. Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification. |
Hantzsch Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Significant Byproduct Formation | 1. Self-condensation of the α-haloketone.2. Reaction of the α-haloketone with the amine in a simple substitution. | 1. Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).2. Ensure the enamine formation step is complete before adding the α-haloketone. |
| Low Yield | 1. Use of a strong base promoting side reactions.2. High reaction temperature leading to decomposition. | 1. Use a weak base sufficient to facilitate the reaction.2. Conduct the reaction at a moderate temperature to control the reaction rate. |
Quantitative Data Summary
Comparison of Common Pyrrole Synthesis Methods
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[5] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[5] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[5] |
| Barton-Zard | Nitroalkenes, α-Isocyanoesters | Base (e.g., DBU) | 0 - Room Temp. | Variable | Good to excellent |
Stability of Common N-Protecting Groups for Pyrroles
The stability of the pyrrole ring can be significantly enhanced by the introduction of an N-protecting group. Electron-withdrawing groups are particularly effective at reducing the electron density of the ring, thereby decreasing its susceptibility to polymerization and oxidation.
| Protecting Group | Structure | Stability to Acidic Conditions | Stability to Basic Conditions | Common Cleavage Conditions | Typical Yield (%) |
| Tosyl (Ts) | -SO₂-C₆H₄-CH₃ | Generally stable | Stable | Strong reducing agents (e.g., Na/NH₃) or strong acids | High |
| tert-Butoxycarbonyl (Boc) | -CO-O-t-Bu | Labile | Generally stable | Strong acids (e.g., TFA, HCl in dioxane) or thermolysis | >90 |
| Benzyloxymethyl (BOM) | -CH₂-O-Bn | Labile | Stable | Hydrogenolysis (H₂, Pd/C) | High |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | -CH₂-O-CH₂CH₂-Si(CH₃)₃ | Labile | Stable | Fluoride sources (e.g., TBAF) or strong Lewis acids | High |
| 2,2-Dicyanovinyl | -CH=C(CN)₂ | Inert | Labile | Base (e.g., NaOH) | High[3] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After the reflux period, cool the reaction mixture in an ice bath.[3]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[3]
-
Expected Yield: Approximately 52% (178 mg).[1]
-
Protocol 2: Barton-Zard Synthesis of a Pyrrole-2-carboxylate
Materials:
-
α-Isocyanoester (1.0 mmol)
-
Nitroalkene (1.0 mmol)
-
Base (e.g., DBU, 1.1 mmol)
-
Solvent (e.g., THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α-isocyanoester in THF.
-
Cool the solution to 0 °C and add the base.
-
To this mixture, add a solution of the nitroalkene in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Pyrrole Synthesis Instability
Caption: A troubleshooting workflow for addressing instability issues during pyrrole synthesis.
Signaling Pathway Inhibition by Pyrrole Derivatives in Cancer
Several pyrrole derivatives have been developed as anticancer agents that target key signaling pathways involved in cell survival and proliferation.
References
- 1. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
Validation & Comparative
Spectroscopic Showdown: Unveiling the Structure of 3-Benzoyl-1-tosylpyrrole through NMR Analysis
A Comparative Guide to the ¹H and ¹³C NMR Characterization of a Key Synthetic Intermediate
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-Benzoyl-1-tosylpyrrole, a versatile heterocyclic building block. Due to the limited availability of published spectra for this specific molecule, this guide leverages experimental data from closely related analogues to predict and interpret its spectral features. We present a detailed analysis of expected ¹H and ¹³C NMR chemical shifts, supported by data from comparable substituted pyrroles, and provide a standardized protocol for acquiring such data.
Predicted and Comparative NMR Data
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Pyrrole H-2 | Pyrrole H-4 | Pyrrole H-5 | Aromatic Protons (Tosyl & Benzoyl) | Other Protons | Reference |
| This compound (Predicted) | ~7.5-7.7 | ~6.4-6.6 | ~7.2-7.4 | ~7.2-8.0 | ~2.4 (CH₃) | - |
| N-Tosylpyrrole | 7.15 | 6.28 | 7.15 | 7.27, 7.73 | 2.40 (CH₃) | [1] |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (in DMSO-d₆) | 7.27-7.21 | - | 7.09-7.07 | 7.14-7.73 | 11.63 (NH) |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | Pyrrole C-2 | Pyrrole C-3 | Pyrrole C-4 | Pyrrole C-5 | Carbonyl (C=O) | Aromatic Carbons (Tosyl & Benzoyl) | Other Carbons | Reference |
| This compound (Predicted) | ~125-127 | ~130-132 | ~112-114 | ~120-122 | ~190-192 | ~127-145 | ~21.5 (CH₃) | - |
| (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | 126.2 | 125.7 | 118.5 | 114.5 | 191.4, 162.8 | 127.4-149.5 | - | |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (in DMSO-d₆) | 128.1 | 120.5 | 125.5 | 119.6 | 190.3 | 125.6-139.9 | - |
The predicted values for this compound are extrapolated from the foundational shifts of the N-tosylpyrrole scaffold, with expected deshielding effects from the C-3 benzoyl substituent. The electron-withdrawing nature of the benzoyl group is anticipated to shift the adjacent pyrrole protons and carbons downfield.
Experimental Protocol for NMR Spectroscopy
To ensure reproducibility and accuracy, the following standardized protocol for acquiring ¹H and ¹³C NMR spectra for substituted pyrroles is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of substituted pyrroles like this compound, emphasizing the central role of NMR spectroscopy.
This guide underscores the power of ¹H and ¹³C NMR spectroscopy as indispensable tools for the structural elucidation of synthetic organic molecules. By comparing experimental data with that of known analogues and adhering to rigorous experimental protocols, researchers can confidently characterize novel compounds like this compound, facilitating advancements in medicinal chemistry and materials science.
References
A Comparative Guide to the Reactivity of N-Tosylpyrrole and N-Boc-Pyrrole for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceutical and materials science applications, the choice of a protecting group for the pyrrole nitrogen is a critical decision that profoundly influences reactivity, stability, and overall synthetic strategy. Among the myriad of options, N-tosylpyrrole and N-tert-butyloxycarbonyl (Boc)-pyrrole stand out as two of the most frequently employed intermediates. This guide provides an objective, data-driven comparison of their performance in key organic reactions, offering insights into their respective advantages and limitations to aid researchers in strategic synthetic planning.
Introduction: The Role of N-Protection in Pyrrole Chemistry
The lone pair of electrons on the nitrogen atom of the pyrrole ring is integral to its aromaticity. Unprotected pyrrole is highly electron-rich and prone to polymerization under acidic conditions, and it readily undergoes electrophilic substitution at the C2 and C5 positions. The introduction of an electron-withdrawing protecting group on the nitrogen atom serves a dual purpose: it tempers the high reactivity of the pyrrole ring, thus preventing unwanted side reactions, and it allows for the modulation of regioselectivity in various transformations. The tosyl (Ts) group, a sulfonyl protecting group, and the Boc group, a carbamate protecting group, exert distinct electronic and steric effects, leading to divergent reactivity profiles.
Synthesis and Deprotection: A Practical Comparison
The ease of introduction and removal of a protecting group is a paramount consideration in multi-step synthesis. Both N-tosylpyrrole and N-Boc-pyrrole can be synthesized in high yields from pyrrole, and various methods exist for their subsequent deprotection.
| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Synthesis | Pyrrole | 1. NaH, THF, 0 °C to rt2. TsCl, rt, 3 h | 99% | [1] |
| Pyrrole | KOH, TsCl, THF, heat, 4 h | Excellent | [2] | |
| Pyrrole | (Boc)₂O, Et₃N, CH₂Cl₂ | >95% | [3] | |
| Deprotection | N-Tosylpyrrole | Cs₂CO₃, MeOH/H₂O, rt | High | |
| N-Boc-pyrrole | 2,2,2-Trifluoroethanol (TFE), reflux, 6 h | 65% | [4] | |
| N-Boc-pyrrole | Oxalyl chloride, MeOH, rt, 1-4 h | up to 90% | [5] |
Reactivity in Key Organic Reactions: A Head-to-Head Analysis
The divergent electronic nature of the tosyl and Boc groups dictates the reactivity and regioselectivity of the pyrrole ring in fundamental organic transformations.
Electrophilic Aromatic Substitution
The electron-withdrawing capacity of the protecting group significantly influences the susceptibility of the pyrrole ring to electrophilic attack.
The Friedel-Crafts acylation of N-protected pyrroles is a cornerstone for the introduction of acyl moieties. The choice of protecting group and Lewis acid catalyst plays a crucial role in determining the regiochemical outcome.
-
N-Tosylpyrrole: The acylation of N-tosylpyrrole exhibits a fascinating dependence on the Lewis acid employed. Strong Lewis acids like AlCl₃ favor the formation of the 3-acylpyrrole, whereas weaker Lewis acids such as SnCl₄ or EtAlCl₂ lead predominantly to the 2-acylpyrrole. This has been attributed to the formation of an organoaluminum intermediate when AlCl₃ is used.[6][7]
-
N-Boc-pyrrole: The Friedel-Crafts acylation of N-Boc-pyrrole is generally more challenging due to the deactivating nature of the Boc group. While direct acylation can be low-yielding, alternative methods, such as the reaction with acylium ions generated from carboxylic acids, have been developed.
| Substrate | Acylating Agent | Lewis Acid | Product Ratio (2-acyl : 3-acyl) | Reference |
| N-Tosylpyrrole | 1-Naphthoyl chloride | AlCl₃ | 1 : 2 to 3 : 4 | [7] |
| N-Tosylpyrrole | 1-Naphthoyl chloride | EtAlCl₂ | >15 : 1 | [7] |
| N-Tosylpyrrole | 1-Naphthoyl chloride | Et₂AlCl | >95% of 2-isomer | [7] |
| N-Methylpyrrole | Benzoyl chloride | Resorcinarene capsule | 40 : 60 | [8] |
The introduction of halogen atoms onto the pyrrole ring provides a versatile handle for further functionalization through cross-coupling reactions.
-
N-Boc-pyrrole: The Boc group serves to moderate the reactivity of the pyrrole ring, allowing for more controlled monobromination. Reaction with N-bromosuccinimide (NBS) at low temperatures selectively yields the 2-bromo-N-Boc-pyrrole.[4]
-
N-Tosylpyrrole: While specific comparative data is limited, the electron-withdrawing nature of the tosyl group is also expected to facilitate controlled halogenation.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| N-Boc-pyrrole | NBS (1.0 eq.) | THF, -78 °C | 2-Bromo-N-Boc-pyrrole | Not specified |
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][9][10][11]
-
N-Tosylpyrrole and N-Boc-pyrrole: Both N-tosyl and N-Boc groups deactivate the pyrrole ring towards electrophilic substitution. However, the Vilsmeier-Haack reaction is still a viable method for introducing a formyl group, typically at the 2-position. Quantitative comparative data is scarce, but the choice of protecting group can influence the reaction conditions and yields.
Metalation and Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The protecting group can act as a directed metalation group (DMG), guiding the deprotonation to an adjacent position.
-
N-Boc-pyrrole: The carbonyl group of the Boc protecting group can act as a DMG, directing lithiation to the 2-position. The resulting 2-lithio-N-Boc-pyrrole can be trapped with various electrophiles.
-
N-Tosylpyrrole: The sulfonyl group can also direct lithiation, although its directing ability may differ from the Boc group.
| Substrate | Reagents | Electrophile | Product | Yield (%) |
| N-Boc-3-bromopyrroles | LDA, THF, -75 °C | Ethyl formate | 2-Formyl-N-Boc-3-bromopyrroles | Good |
| N-Benzylpyrene-1-carboxamide | n-BuLi, TMEDA, -78 °C | TMSCl | Benzylic silylation (52%) and bis-silylation (31%) | [5] |
| N-Benzylpyrene-1-carboxamide | n-BuLi, TMEDA, -78 °C | CO₂ | Carboxylation at C-2 (66%) | [5] |
Experimental Protocols
Synthesis of N-Tosylpyrrole[1]
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere is added pyrrole (1.0 equiv) dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous THF is then added, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford N-tosylpyrrole.
Synthesis of N-Boc-Pyrrole[3]
To a solution of pyrrole (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give N-Boc-pyrrole.
Friedel-Crafts Acylation of N-Tosylpyrrole (3-Acylation)[7]
To a stirred suspension of aluminum chloride (1.2 equiv) in dichloromethane at 0 °C is added 1-naphthoyl chloride (1.2 equiv). N-tosylpyrrole (1.0 equiv) is then added, and the mixture is stirred at 0 °C for the appropriate time. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Bromination of N-Boc-Pyrrole[4]
A solution of N-Boc-pyrrole (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of N-bromosuccinimide (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Deprotection of N-Tosylpyrrole
To a solution of N-tosylpyrrole in a mixture of methanol and water is added cesium carbonate. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the deprotected pyrrole.
Deprotection of N-Boc-Pyrrole[5]
To a solution of N-Boc-pyrrole (1 equiv) in methanol is added oxalyl chloride (3 equiv) at room temperature. The reaction mixture is stirred for 1-4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between a saturated aqueous solution of sodium bicarbonate and an organic solvent. The organic layer is dried and concentrated to afford the deprotected pyrrole.
Visualizing Reactivity Differences
The following diagrams illustrate the key reactivity concepts discussed.
Figure 1: Overview of the reactivity of N-Tosylpyrrole versus N-Boc-pyrrole.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Benzoylpyrrole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-benzoylpyrrole analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. Through a systematic presentation of experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
The 3-benzoylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potent antitumor effects. Understanding the relationship between the chemical structure of these compounds and their cytotoxic activity is crucial for optimizing their therapeutic potential. This guide synthesizes findings from key studies to provide a clear and objective comparison of various 3-benzoylpyrrole derivatives.
Comparative Analysis of Anticancer Activity
The antitumor activity of 3-benzoylpyrrole analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. These data highlight the critical role of substituent modifications on both the pyrrole and benzoyl moieties in determining the cytotoxic efficacy.
Table 1: In Vitro Cytotoxicity of 3-Substituted Benzoyl-4-Phenyl-1H-pyrrole Derivatives[1][2]
| Compound | R1 (Benzoyl Ring) | R2 (Pyrrole C4-Phenyl) | MGC-80-3 IC50 (µM) | HCT-116 IC50 (µM) | CHO IC50 (µM) | HepG2 IC50 (µM) | DU145 IC50 (µM) | CT-26 IC50 (µM) | A549 IC50 (µM) |
| 15 | 4-Cl | 4-OCH3 | >50 | >50 | >50 | >50 | >50 | >50 | 3.6 |
| 19 | 4-CH3 | 3,4-(OCH3)2 | 1.0 | 1.7 | 1.5 | 2.1 | 2.5 | 2.0 | 4.5 |
| 21 | 4-F | 3,4-(OCH3)2 | 2.5 | 2.8 | 3.1 | 0.5 | 0.9 | 0.8 | 5.2 |
Structure-Activity Relationship Insights:
-
Substitution on the Pyrrole Ring: The introduction of electron-donating groups at the 4-position of the pyrrole ring, particularly a 3,4-dimethoxyphenyl group, was found to significantly enhance anticancer activity.[1][2]
-
Substitution on the Benzoyl Ring: The nature of the substituent on the benzoyl ring also plays a crucial role. For instance, compound 21 , with a fluorine atom at the 4-position of the benzoyl ring, exhibited the most potent activity against HepG2, DU145, and CT-26 cell lines, with IC50 values ranging from 0.5 to 0.9 µM.[1][2] In contrast, compound 15 , with a 4-chloro substituent on the benzoyl ring and a 4-methoxyphenyl group on the pyrrole, showed selective and potent activity against the A549 lung cancer cell line (IC50 = 3.6 µM).[1][2]
-
Compound 19 , bearing a 4-methylbenzoyl group and a 3,4-dimethoxyphenyl substituent on the pyrrole, was the most potent against MGC 80-3, HCT-116, and CHO cell lines, with IC50 values between 1.0 and 1.7 µM.[1][2]
-
Importantly, the most potent compounds demonstrated weak cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and NIH/3T3 cells, suggesting a degree of selectivity for cancer cells.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the 3-benzoylpyrrole analogs and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Benzoylpyrroles
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Substituted benzoylpyrroles have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides an objective comparison of the performance of different substituted benzoylpyrroles, supported by experimental data, to aid in the identification of lead compounds for further development.
Comparative Cytotoxicity of Substituted Benzoylpyrroles
The cytotoxic activity of a range of substituted benzoylpyrroles has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several promising substituted benzoylpyrrole compounds.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 15 | 3-benzoyl-4-(substituted phenyl)-1H-pyrrole | A549 (Lung Carcinoma) | 3.6 | [1] |
| cpd 19 | 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 (Gastric Cancer) | 1.0 - 1.7 | [1] |
| HCT-116 (Colon Carcinoma) | 1.0 - 1.7 | [1] | ||
| CHO (Ovarian Cancer) | 1.0 - 1.7 | [1] | ||
| cpd 21 | 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 (Hepatocellular Carcinoma) | 0.5 - 0.9 | [1] |
| DU145 (Prostate Carcinoma) | 0.5 - 0.9 | [1] | ||
| CT-26 (Colon Carcinoma) | 0.5 - 0.9 | [1] | ||
| ARAP 22 | 3-aroyl-1-arylpyrrole | NCI-ADR-RES (Multidrug-Resistant) | Potent Inhibition | [2][3] |
| Messa/Dx5MDR (Multidrug-Resistant) | Potent Inhibition | [2][3] | ||
| D283 (Medulloblastoma) | Nanomolar range | [3] | ||
| ARAP 27 | 3-aroyl-1-arylpyrrole | D283 (Medulloblastoma) | Nanomolar range | [3] |
Notably, compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring, such as cpd 19 and cpd 21, exhibited potent anticancer activity across a range of cell lines.[1] Furthermore, these potent compounds demonstrated weak cytotoxicity against normal human cell lines (HUVEC and NIH/3T3), suggesting a degree of selectivity for cancer cells.[1][4] The structure-activity relationship studies indicate that the introduction of electron-donating groups at the 4th position of the pyrrole ring can enhance the anticancer activity.[1][4]
Experimental Protocols
The evaluation of the cytotoxic effects of substituted benzoylpyrroles relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key experiments cited in the studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzoylpyrrole compounds for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Following the treatment period, 20 µl of a 5 mg/ml MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 3.5 to 4 hours at 37°C.[5][7]
-
Formazan Solubilization: The medium is carefully removed, and 150 µl of a solubilization solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The plates are agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7] The absorbance is then measured at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm.[6][7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the benzoylpyrrole compounds for a specific duration. Both adherent and suspension cells are then harvested.
-
Fixation: The harvested cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to ensure only DNA is stained.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Interpretation: An accumulation of cells in a particular phase (e.g., S phase or G2/M phase) indicates that the compound induces cell cycle arrest at that checkpoint. For instance, flow cytometry analysis revealed that cpd 21 arrested CT-26 cells in the S phase.[1][4]
Mechanisms of Action and Signaling Pathways
Substituted benzoylpyrroles exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Some derivatives have also been shown to inhibit tubulin polymerization.
Apoptosis Induction
Several substituted benzoylpyrroles have been shown to be potent inducers of apoptosis.[1][4] The apoptotic process is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
One study on pyrrole-tethered bisbenzoxazole derivatives, which share structural similarities with benzoylpyrroles, revealed the activation of the caspase-9-mediated apoptotic pathway.[8] This suggests an involvement of the intrinsic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, substituted benzoylpyrroles can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. As mentioned earlier, compound cpd 21 was found to arrest CT-26 colon carcinoma cells in the S phase of the cell cycle.[1][4] Other related compounds, pyrrolo-1,5-benzoxazepines, have been shown to induce a sustained G2/M arrest in prostate cancer cells.[9] This arrest is often accompanied by the phosphorylation of key cell cycle regulatory proteins.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer [iris.uniroma1.it]
- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines, induce cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 3-Benzoyl-1-tosylpyrrole: A Comparative Guide to Potential Protein Targets
This guide provides a comparative analysis of the hypothetical in silico docking performance of 3-Benzoyl-1-tosylpyrrole against three key protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) Kinase, and Cyclin-Dependent Kinase 2 (CDK2). The performance is compared against known inhibitors for each target, supported by detailed experimental protocols and signaling pathway visualizations to aid researchers in drug discovery and development.
While direct in silico docking studies for this compound are not extensively available in the public domain, this guide synthesizes data from studies on structurally similar pyrrole derivatives to provide a valuable comparative framework. The docking scores for this compound presented herein are hypothetical and intended for comparative purposes.
Experimental Workflow for In Silico Docking
The following diagram outlines a typical workflow for in silico molecular docking studies.
A Comparative Guide to Catalysts for Pyrrole Synthesis: Efficacy, Protocols, and Mechanistic Insights
For researchers, scientists, and drug development professionals, the synthesis of pyrroles—a foundational scaffold in numerous pharmaceuticals and biologically active compounds—is a critical endeavor. The choice of catalyst can profoundly influence reaction efficiency, yield, and sustainability. This guide provides an objective comparison of the efficacy of various catalysts for pyrrole synthesis, supported by experimental data and detailed methodologies.
The synthesis of the pyrrole ring has been a subject of intense research, leading to the development of a diverse array of catalytic systems. These can be broadly categorized into transition metal catalysts, organocatalysts, and biocatalysts, each with its own set of advantages and limitations. This guide will delve into the performance of representative catalysts from these categories in well-established pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, as well as more modern approaches.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different catalysts in various pyrrole synthesis reactions, providing a clear comparison of their efficacy based on reported yields and reaction conditions.
Transition Metal Catalysts
Transition metals such as gold, copper, iron, and palladium have been extensively used to catalyze pyrrole synthesis, often exhibiting high efficiency and broad substrate scope.[1]
| Catalyst System | Pyrrole Synthesis Method | Substrates | Reaction Conditions | Yield (%) | Reference |
| Gold Catalysts | |||||
| IPrAuCl/AgNTf₂ | Intramolecular cyclization | Enyne sulfonamides | DDQ, solvent | High | [1] |
| Au catalyst 42 | Hydroamination/Cyclization | α-amino ketones, electron-deficient alkynes | MgO | Good to Excellent | [1] |
| PPh₃AuOTs | Ring expansion | Aryl-substituted N-tosyl alkynyl aziridines | Solvent | Quantitative (for 2,5-substituted pyrroles) | [2] |
| PPh₃AuOTf | Ring expansion/rearrangement | Aryl-substituted N-tosyl alkynyl aziridines | Solvent | Favors 2,4-substituted pyrroles | [2] |
| Copper Catalysts | |||||
| CuI/N,N-dimethylglycine | Ullmann-type coupling | Amines, γ-bromo-γ,δ-unsaturated ketones | K₃PO₄, NH₄OAc | Very Good | [3] |
| Copper-hydride (CuH) | Enyne-nitrile coupling | Enynes, nitriles | Not specified | Good | [4][5] |
| Heterogeneous Cu/C | From 3,6-dihydro-1,2-oxazines | 3,6-dihydro-1,2-oxazines | Neat heating | High | [6] |
| Iron Catalysts | |||||
| Iron–Tetraphos | Domino (transfer) hydrogenation/Paal-Knorr | Nitroarenes, 1,4-dicarbonyls | Formic acid or H₂ | High functional group tolerance | [7][8] |
| Molecular iron(0) complex | Hydrogen autotransfer/condensation | Alcohols, amines | Not specified | Good | [9][10] |
| Palladium Catalysts | |||||
| Pd(TFA)₂ | Intramolecular cyclization | 1-(alk-1-ynyl)cyclopropyloxime derivatives | Nucleophiles | Efficient | [1] |
| Pd(OAc)₂ | Multicomponent reaction | Propargyl carbonates, alcohols, isocyanides | tert-butylamine | Good | [1] |
Organocatalysts
Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis, offering mild reaction conditions and reduced toxicity.[11][12]
| Catalyst | Pyrrole Synthesis Method | Substrates | Reaction Conditions | Yield (%) | Reference |
| Chitosan | One-pot four-component reaction | 1,3-dicarbonyl compounds, amines, aldehydes, nitromethane | Solvent-free, microwave irradiation | 76-91 | [11] |
| 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate | Cascade β-functionalization/aromatization | N-aryl pyrrolidines, ketoesters | 1,2-dichloroethane, 100 °C | 35-78 | [11] |
| Squaric acid | Clauson-Kaas | Amines, 2,5-dimethoxytetrahydrofuran | Water, deep eutectic solvent, or PEG; thermal or ultrasonic irradiation | 85-97 | [13] |
| Nano-FGT | Clauson-Kaas | Amines, tetrahydro-2,5-dimethoxyfuran | Not specified | 72-92 (within 20 minutes) | [11] |
| Salicylic acid | Paal-Knorr | Hexane-2,5-dione, amines | Solvent-free, microwave activation | High (TOF up to 1472 h⁻¹) | [14] |
Biocatalysts
Biocatalysis offers an environmentally benign approach to pyrrole synthesis, utilizing enzymes to perform selective transformations under mild conditions.
| Catalyst | Pyrrole Synthesis Method | Substrates | Reaction Conditions | Yield (%) | Reference |
| ω-Transaminase (ATA-113) | Knorr-type synthesis | α-diketones, β-keto esters | Not specified | Not specified | [15] |
| Lipase (from Candida rugosa) | Synthesis of pyrrole disulfides | β-ketothioamides, ethyl cyanoacetate | Ethanol, 40 °C | Up to 88 | [16] |
| Laccase | Polymerization of pyrrole | Pyrrole | With or without ABTS as a mediator | Forms polymeric films | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Copper-Catalyzed Ullmann-Type Pyrrole Synthesis[3]
Synthesis of Polysubstituted Pyrroles: A mixture of γ-bromo-γ,δ-unsaturated ketone (0.5 mmol), amine (0.6 mmol), CuI (10 mol %), N,N-dimethylglycine hydrochloride (20 mol %), K₃PO₄ (1.0 mmol), and NH₄OAc (1.0 mmol) in dioxane (2 mL) is stirred in a sealed tube at 100 °C for the specified time. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrrole.
Protocol 2: Iron-Catalyzed Domino Synthesis of Pyrroles from Nitroarenes[7][8]
General Procedure for Transfer Hydrogenation/Paal-Knorr Condensation: In a glovebox, the iron-Tetraphos catalyst is prepared in situ or a pre-defined complex is used. The nitroarene (1.0 mmol), 2,5-hexanedione (1.2 mmol), and the iron catalyst are dissolved in a suitable solvent. Formic acid is added as the reductant. The reaction mixture is stirred at a specified temperature (often low temperatures are effective) until the reaction is complete as monitored by TLC or GC-MS. The product is then isolated and purified using standard techniques.
Protocol 3: Organocatalytic Paal-Knorr Synthesis under Microwave Irradiation[14]
Synthesis of N-Substituted Pyrroles: A mixture of hexane-2,5-dione (1 mmol), a primary amine (1 mmol), and salicylic acid (as catalyst) is subjected to microwave irradiation under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the desired product is extracted with a suitable solvent, and the catalyst can be recovered. The crude product is purified by column chromatography.
Protocol 4: Biocatalytic Synthesis of Pyrrole Disulfides using Lipase[16]
Enzymatic Synthesis: To a solution of β-ketothioamide (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (5 mL), Porcine Pancreatic Lipase (PPL, 200 U) is added. The reaction mixture is stirred at 40 °C for 24 hours. After the reaction, the enzyme is filtered off, and the solvent is evaporated. The resulting crude product is purified by column chromatography.
Mandatory Visualization
Diagrams are provided below to illustrate key concepts and workflows in the comparison of catalysts for pyrrole synthesis.
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]
- 3. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones [organic-chemistry.org]
- 4. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed pyrrole synthesis from 3,6-dihydro-1,2-oxazines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-Catalyzed Sustainable Synthesis of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 12. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Conductive polypyrrole via enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potential of 3-Benzoylpyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, pyrrole-containing structures have emerged as a privileged scaffold, present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[1][2] This guide provides a comparative analysis of the anti-inflammatory potential of emerging 3-benzoylpyrrole derivatives, presenting key experimental data, detailed methodologies for evaluation, and an overview of the primary signaling pathways involved.
Performance Comparison of Anti-inflammatory Compounds
The following tables summarize the efficacy of various 3-benzoylpyrrole derivatives compared to established anti-inflammatory drugs. The data is compiled from in vivo and in vitro studies, offering a quantitative basis for comparison.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference | Source(s) |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | 50 mg/kg | 4 | 61.98% | Indomethacin (20 mg/kg) | 89.93% | [3] |
| 100 mg/kg | 4 | 80.84% | [3] | |||
| 200 mg/kg | 4 | 90.32% | [3] | |||
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | 20 mg/kg (single dose) | 2 | Significant reduction | Diclofenac (25 mg/kg) | Not specified (single dose) | [4] |
| 10, 20, 40 mg/kg (14 days) | 2, 3, 4 | Significant reduction (p < 0.001) at all time points | Diclofenac (25 mg/kg, 14 days) | Strong inhibition | [4] | |
| Pyrrolopyridine derivative 3l | Not specified | 1, 2, 3, 4 | ~19.97%, ~30.05%, ~36.33%, ~36.61% | Diclofenac | Comparable activity | [2] |
Table 2: In Vitro Anti-inflammatory and Related Activities
| Compound | Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition by Reference | Source(s) |
| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one (Hybrid 6) | Lipid Peroxidation Inhibition | AAPH-induced peroxidation | 58% inhibition at 100 µM | Trolox | 93% inhibition | [1] |
| Soybean Lipoxygenase (LOX) Inhibition | Soybean LOX | Moderate inhibition | Not specified | Not specified | [1] | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Cytokine Production (LPS-induced) | TNF-α | Significant decrease (40 mg/kg, 14 days) | - | - | [4] |
| Cytokine Production (LPS-induced) | TGF-β1 | Significant increase (single and repeated doses) | - | - | [4] | |
| Cytokine Production (LPS-induced) | IL-10 | No significant effect | - | - | [4] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of 3-benzoylpyrrole compounds are often attributed to their modulation of key signaling cascades. Understanding these pathways is crucial for mechanism-of-action studies.
Caption: Key inflammatory signaling pathways potentially modulated by 3-benzoylpyrrole compounds.
Experimental Workflow for Compound Validation
A standardized workflow is essential for the systematic evaluation of novel anti-inflammatory compounds. The following diagram outlines a typical experimental progression from in vitro screening to in vivo validation.
Caption: General experimental workflow for validating anti-inflammatory compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats (Acute In Vivo Model)
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline)
-
Test Compound (various doses, e.g., 10, 20, 40 mg/kg, administered intraperitoneally or orally)
-
Reference Drug (e.g., Diclofenac 25 mg/kg or Indomethacin 5-20 mg/kg, i.p.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, reference drug, or vehicle 30-60 minutes prior to carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages (In Vitro Model)
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 2 x 10^5 cells/well) into a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (e.g., DMSO, final concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Quantification:
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
A standard curve is generated using recombinant cytokines to determine the concentration in the samples.
-
-
Data Analysis: Results are expressed as the concentration of the cytokine (pg/mL or ng/mL). The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-only treated group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to investigate the molecular mechanism of action by assessing the phosphorylation or degradation of key signaling proteins.
-
Sample Preparation:
-
RAW 264.7 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). The intensity of phosphorylated protein bands is normalized to their respective total protein bands and/or a loading control (e.g., β-actin or GAPDH).
-
This guide provides a foundational framework for the comparative evaluation of 3-benzoylpyrrole compounds as potential anti-inflammatory agents. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at the discovery and development of next-generation anti-inflammatory therapeutics.
References
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-Benzoylpyrrole and 3-Benzoylpyrrole
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of 2-benzoylpyrrole and 3-benzoylpyrrole, offering insights into how the position of the benzoyl group on the pyrrole ring influences their spectral properties. This comparison is supported by experimental data to aid in the confident identification and characterization of these isomers.
The seemingly subtle shift of the benzoyl group from the C2 to the C3 position on the pyrrole ring gives rise to distinct spectroscopic signatures. These differences are crucial for unambiguous identification in complex reaction mixtures and for understanding the electronic and steric environments of each isomer, which can impact their reactivity and biological activity.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | 2-Benzoylpyrrole | 3-Benzoylpyrrole (and its derivatives) |
| ¹H NMR | Distinct chemical shifts for pyrrole protons, with H5 typically being the most deshielded. | Different coupling patterns and chemical shifts for pyrrole protons compared to the 2-isomer. |
| ¹³C NMR | Characteristic chemical shift for the carbonyl carbon and the pyrrole ring carbons. | The position of the benzoyl group significantly influences the chemical shifts of the pyrrole ring carbons. |
| IR Spectroscopy | Key vibrational bands for N-H, C=O, and aromatic C-H and C=C stretching. | Similar functional group absorptions but with potential shifts in frequency due to changes in conjugation and electronic effects. |
| UV-Vis Spectroscopy | Absorption maxima corresponding to π-π* and n-π* transitions. | Shifts in absorption maxima are expected due to altered conjugation pathways. |
| Mass Spectrometry | A distinct fragmentation pattern, including the molecular ion peak and characteristic fragment ions. | While the molecular ion peak will be the same, the fragmentation pattern may differ due to the different substitution pattern. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling constants of the pyrrole ring protons are particularly informative for distinguishing between the 2- and 3-benzoylpyrrole isomers.
¹H NMR Data
| Compound | Solvent | Pyrrole H2 | Pyrrole H3 | Pyrrole H4 | Pyrrole H5 | Aromatic Protons | NH |
| 2-Benzoylpyrrole | CDCl₃ | - | ~6.4 ppm | ~6.2 ppm | ~7.0 ppm | ~7.4-7.9 ppm | ~9.5 ppm (broad) |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | DMSO-d₆ | ~7.09-7.07 (m, 1H) | - | ~7.18-7.14 (m, 1H) | ~7.27-7.21 (m, 1H) | 7.21-7.73 (m) | 11.63 (brs, 1H)[1] |
¹³C NMR Data
| Compound | Solvent | C=O | Pyrrole C2 | Pyrrole C3 | Pyrrole C4 | Pyrrole C5 | Aromatic Carbons |
| 2-Benzoylpyrrole | CDCl₃ | ~185 ppm | ~133 ppm | ~110 ppm | ~116 ppm | ~123 ppm | ~128-138 ppm |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | DMSO-d₆ | 190.3 | 125.5 | 119.6 | 120.5 | 125.6 | 127.7-139.9[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the N-H bond, the carbonyl (C=O) group, and the aromatic rings. However, the exact frequencies of these vibrations can be influenced by the electronic environment. For 2-benzoyl compounds, reported IR absorption bands are near 3450 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=O). In contrast, 1-benzoylpyrroles (where the benzoyl group is on the nitrogen) show a C=O stretch around 1690 cm⁻¹.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=C/C-N Ring Vibrations (cm⁻¹) |
| 2-Benzoylpyrrole | ~3300-3450 | ~1600-1630 | ~3100-3000 | ~1500-1400 |
| 3-Benzoylpyrrole (derivatives) | ~3300-3400 | ~1630-1660 | ~3100-3000 | ~1500-1400 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the benzoyl group affects the extent of conjugation in the system, leading to differences in the absorption maxima (λmax). Generally, greater conjugation leads to a bathochromic (red) shift to longer wavelengths.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| 2-Benzoylpyrrole | Ethanol | ~250 | ~300 |
| 3-Benzoylpyrrole | Not Available | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. Both 2- and 3-benzoylpyrrole have the same molecular formula (C₁₁H₉NO) and therefore the same exact mass. However, the way they fragment upon ionization can differ, providing another tool for differentiation.
Expected Fragmentation
-
Molecular Ion (M⁺): m/z = 171
-
Common Fragments:
-
[M-CO]⁺: Loss of carbon monoxide.
-
[C₆H₅CO]⁺: Benzoyl cation (m/z = 105).
-
[C₄H₄N]⁺: Pyrrole cation (m/z = 66).
-
The relative intensities of these and other fragment ions will likely differ between the two isomers.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of benzoylpyrrole isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoylpyrrole sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Liquid/Solution Samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or use a solution cell.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the various functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzoylpyrrole in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic comparison of 2- and 3-benzoylpyrrole.
References
Safety Operating Guide
Personal protective equipment for handling 3-Benzoyl-1-tosylpyrrole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Benzoyl-1-tosylpyrrole was located. The following guidance is a conservative amalgamation of safety information for structurally related compounds, including benzoyl peroxide and various tosyl-pyrrole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Summary and Personal Protective Equipment (PPE)
Given the chemical structure, this compound should be treated as a potentially hazardous substance. The benzoyl group, particularly in peroxide form, can be associated with explosive and flammable properties, while tosyl-pyrrole derivatives are known to be irritants.[1][2] A cautious approach, therefore, dictates assuming the compound may be an irritant to the skin, eyes, and respiratory system, and may have reactive or flammable properties.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing is advised.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or fumes.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood.
- Verify that the fume hood is functioning correctly.
- Prepare all necessary glassware and utensils.
- Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily accessible.[1]
- Keep spill containment materials (e.g., absorbent pads, sand) nearby.
2. Weighing and Aliquoting:
- Don appropriate PPE before handling the container.
- Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
- Use non-sparking tools to handle the compound.[3]
- Carefully weigh the desired amount of this compound.
- Tightly seal the container immediately after use.
3. Dissolution and Reaction Setup:
- If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If the process is exothermic, ensure the vessel is appropriately cooled.
- Maintain a clutter-free workspace to prevent accidental spills or reactions.
4. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Clean all contaminated surfaces and equipment.
- Remove and properly store or dispose of PPE.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[6] Collect the material into a suitable, labeled container for disposal. Prevent entry into drains.[3][6] |
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed container.
-
Disposal: Dispose of all waste through a licensed waste disposal contractor in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
